SMD-3040 intermediate-1
描述
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属性
分子式 |
C29H36N6O3 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC 名称 |
4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C29H36N6O3/c30-27-24(13-25(32-33-27)23-3-1-2-4-26(23)36)21-14-31-35(16-21)22-9-11-29(12-10-22)17-34(18-29)15-19-5-7-20(8-6-19)28(37)38/h1-4,13-14,16,19-20,22,36H,5-12,15,17-18H2,(H2,30,33)(H,37,38) |
InChI 键 |
PMSKGKUXEKIOKU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CN2CC3(C2)CCC(CC3)N4C=C(C=N4)C5=CC(=NN=C5N)C6=CC=CC=C6O)C(=O)O |
产品来源 |
United States |
Foundational & Exploratory
"SMD-3040 intermediate-1 chemical structure and properties"
This document provides a comprehensive technical overview of SMD-3040 intermediate-1, a key building block in the synthesis of the potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, SMD-3040. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical structure, properties, and synthesis.
Chemical Identity and Properties
This compound is a crucial precursor in the construction of SMD-3040, a molecule designed to target the SMARCA2 protein for degradation.[1][2][3][4][5][6][7] The following table summarizes its key chemical and physical properties.
| Property | Value | Source |
| CAS Number | 3033110-45-8 | [1] |
| Molecular Formula | C₂₉H₃₆N₆O₃ | [1] |
| Molecular Weight | 516.63 g/mol | [1] |
| Appearance | White to off-white solid powder | [2] |
| Purity | Typically ≥95% for research use | |
| Solubility | Soluble in DMSO, DMF, and Methanol (B129727) | |
| Storage Conditions | Store at -20°C for long-term stability | [2] |
Synthesis and Mechanism of Action
This compound serves as a scaffold that incorporates a ligand for an E3 ubiquitin ligase, typically Von Hippel-Lindau (VHL), and a linker moiety. The subsequent coupling of this intermediate with a SMARCA2/4 ligand completes the synthesis of the final PROTAC molecule, SMD-3040. The resulting hetero-bifunctional molecule can simultaneously bind to the SMARCA2 protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein.
The synthesis of SMD-3040 and its intermediates is detailed in the work by Yang L, et al. in the Journal of Medicinal Chemistry.[1][2][6] The general synthetic approach involves multi-step organic synthesis, purification by chromatography, and characterization by NMR and mass spectrometry.
Synthetic Pathway Overview
The following diagram illustrates a plausible synthetic pathway for this compound, based on common strategies for PROTAC synthesis.
Caption: A generalized synthetic pathway for this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis and analysis of this compound, based on standard laboratory practices in medicinal chemistry.
General Synthesis Protocol for this compound
Materials:
-
Protected VHL ligand (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
-
Linker with a reactive group (e.g., an alkyl halide or a carboxylic acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, Et₃N)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for deprotection (e.g., TFA)
Procedure:
-
Coupling Reaction: To a solution of the protected VHL ligand (1 equivalent) in anhydrous DMF, add the activated linker (1.1 equivalents), a coupling agent such as HATU (1.2 equivalents), and a non-nucleophilic base like DIPEA (3 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Analytical Methods
-
¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the utilization of this compound in the synthesis and biological evaluation of the final PROTAC degrader, SMD-3040.
Caption: Experimental workflow from intermediate synthesis to in vivo studies.
Conclusion
This compound is a well-defined chemical entity that plays a pivotal role in the synthesis of the selective SMARCA2 degrader SMD-3040. Its controlled synthesis and purification are critical for obtaining the final high-purity PROTAC molecule for biological studies. The information and protocols provided in this guide offer a solid foundation for researchers working on the development of targeted protein degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SMD-3040 | PROTACs | 3033109-92-8 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Guide: SMD-3040 Intermediate-1 (CAS 3033110-45-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SMD-3040 intermediate-1, a key precursor in the synthesis of the potent and selective SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein degrader, SMD-3040. While detailed experimental protocols for the synthesis of this intermediate are not publicly available, this document consolidates the known information regarding its chemical properties, its role in the generation of a therapeutic agent, and the ultimate mechanism of action of the final compound.
Chemical Identity and Properties
This compound is a crucial building block in the multi-step synthesis of SMD-3040, a proteolysis-targeting chimera (PROTAC). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural protein disposal system.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3033110-45-8 |
| Molecular Formula | C₂₉H₃₆N₆O₃ |
| Molecular Weight | 516.63 g/mol |
Role in the Synthesis of SMD-3040
This compound serves as a foundational scaffold in the chemical synthesis of SMD-3040. The synthesis of a PROTAC molecule like SMD-3040 involves the strategic linking of a ligand that binds to the target protein (in this case, SMARCA2) and a ligand that recruits an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL). This compound constitutes a significant portion of the final molecule, which is then further modified to incorporate the VHL-recruiting ligand and the appropriate linker.[1]
The general synthetic workflow for creating a PROTAC such as SMD-3040 is conceptually illustrated in the diagram below.
Caption: Conceptual workflow for the synthesis of SMD-3040.
Mechanism of Action of the Final Compound, SMD-3040
Understanding the mechanism of the final product, SMD-3040, is critical to appreciating the significance of its intermediate. SMD-3040 is a PROTAC designed to selectively degrade the SMARCA2 protein.[2][3] This is particularly relevant in cancers that have a deficiency in the related SMARCA4 protein, creating a synthetic lethal relationship where the cancer cells become highly dependent on SMARCA2 for survival.[1][2]
The mechanism of action of SMD-3040 involves the following key steps:
-
Ternary Complex Formation: SMD-3040, with its two distinct ligand ends, simultaneously binds to the SMARCA2 protein and the VHL E3 ubiquitin ligase, forming a ternary complex.[2]
-
Ubiquitination: Once in proximity, the E3 ligase tags the SMARCA2 protein with ubiquitin molecules.
-
Proteasomal Degradation: The ubiquitinated SMARCA2 protein is then recognized and degraded by the proteasome, the cell's protein degradation machinery.
-
Selective Cell Death: The degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to cell death.[4][5]
Caption: Mechanism of action of the SMARCA2 PROTAC degrader SMD-3040.
Biological Activity of SMD-3040
The final compound, SMD-3040, has demonstrated potent and selective degradation of SMARCA2 and significant anti-tumor activity in preclinical models.[6][7]
Table 2: In Vitro and In Vivo Activity of SMD-3040
| Parameter | Cell Line / Model | Value | Reference |
| DC₅₀ (SMARCA2 Degradation) | - | 12 nM | [6] |
| Dₘₐₓ (SMARCA2 Degradation) | - | 91% | [6] |
| GI₅₀ (Cell Growth Inhibition) | SMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549) | 8.8 - 119 nM | [6] |
| Antitumor Activity | Xenograft mouse model of human melanoma | Effective tumor growth inhibition at 25-50 mg/kg (intravenous, twice weekly for two weeks) | [6] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound are not available in the public domain and are likely considered proprietary information. The primary scientific literature describing the discovery of SMD-3040 provides a general overview of the synthetic strategy but does not typically include exhaustive details for each intermediate step.[8][9][10] Researchers interested in synthesizing this compound would likely need to develop a synthetic route based on analogous chemical transformations described in the medicinal chemistry literature.
Conclusion
This compound is a critical chemical entity in the development of the targeted protein degrader SMD-3040. While specific data and protocols for the intermediate itself are scarce in publicly accessible resources, its importance is underscored by the potent and selective anti-cancer activity of the final PROTAC molecule. The ultimate goal of synthesizing this intermediate is to enable the creation of a therapeutic agent that can exploit the synthetic lethal relationship between SMARCA2 and SMARCA4 in certain cancers, offering a promising avenue for targeted cancer therapy.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Unveiling SMD-3040: A Technical Guide to its Mechanism of Action and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMD-3040 has emerged as a promising therapeutic agent, demonstrating potent and selective degradation of the SMARCA2 protein. This technical guide provides an in-depth exploration of the mechanism of action of SMD-3040, a Proteolysis Targeting Chimera (PROTAC), and a detailed overview of its chemical synthesis. By elucidating the intricate signaling pathways and experimental data, this document aims to equip researchers and drug development professionals with a comprehensive understanding of SMD-3040's potential in oncology, particularly in the context of SMARCA4-deficient cancers.
Introduction: The Dawn of Targeted Protein Degradation
Targeted protein degradation has revolutionized therapeutic strategies by offering a novel approach to neutralize disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs orchestrate the complete removal of the target protein from the cellular environment. This is achieved through the ubiquitin-proteasome system, the cell's natural machinery for protein disposal.
SMD-3040 is a prime example of a PROTAC designed to selectively target SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. In cancers harboring a deficiency in the SMARCA4 protein, SMARCA2 becomes a critical vulnerability, making it an attractive synthetic lethal target. SMD-3040 capitalizes on this dependency by inducing the degradation of SMARCA2, leading to potent anti-tumor activity.
Mechanism of Action: A Tripartite Alliance for Degradation
The mechanism of action of SMD-3040 is a sophisticated process involving the formation of a ternary complex between the target protein (SMARCA2), the PROTAC molecule (SMD-3040), and an E3 ubiquitin ligase. SMD-3040 acts as a molecular bridge, bringing SMARCA2 into close proximity with the E3 ligase component, pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.
This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine (B10760008) residues on the surface of the SMARCA2 protein. The resulting polyubiquitin (B1169507) chain acts as a molecular flag, marking SMARCA2 for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows a single molecule of SMD-3040 to trigger the degradation of multiple SMARCA2 proteins, contributing to its high potency.
The Role of SMD-3040 and its Precursor in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of proteins of interest. This technical guide delves into the specifics of SMD-3040, a potent and selective SMARCA2 PROTAC degrader, as a case study in PROTAC development. While the term "SMD-3040 intermediate-1" is not formally used in the primary scientific literature, it is commercially available, suggesting its role as a key precursor in the synthesis of the final SMD-3040 molecule. This guide will, therefore, address the likely identity of this intermediate within the context of the overall synthesis and function of SMD-3040.
SMD-3040 is an experimental therapeutic that has demonstrated significant potential in preclinical studies.[1][2][3][4] It is designed to induce the degradation of the SMARCA2 protein, a component of the SWI/SNF chromatin remodeling complex.[1][5] The therapeutic strategy behind SMD-3040 is rooted in the concept of synthetic lethality, particularly in cancers that have a deficiency in the SMARCA4 protein.[1][2][4][6][7] In these cancers, the degradation of SMARCA2 has been shown to be highly effective at inhibiting tumor growth.[2][3][4][6][7]
This guide will provide a comprehensive overview of SMD-3040, including its mechanism of action, quantitative performance data, and the experimental protocols used for its characterization.
The Structure and Synthesis of SMD-3040
PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to the protein of interest (the "warhead"), a ligand that binds to an E3 ubiquitin ligase, and a chemical linker that connects the two. In the case of SMD-3040, it utilizes a SMARCA2/4 bromodomain-binding ligand to target the SMARCA2 protein and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][7]
While the exact, step-by-step synthesis of SMD-3040 from "intermediate-1" is proprietary and not fully detailed in the public domain, a logical inference is that "this compound" is a precursor molecule containing one of the key ligands and a reactive functional group on the linker, ready for conjugation with the other ligand. For instance, it could be the VHL ligand attached to the linker, which is then coupled with the SMARCA2/4 binding moiety.
Mechanism of Action: Targeted Protein Degradation
The primary function of SMD-3040 is to bring the SMARCA2 protein into close proximity with the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the SMARCA2 protein. The polyubiquitinated SMARCA2 is then recognized and degraded by the proteasome, leading to a reduction in its cellular levels.
Quantitative Performance of SMD-3040
The efficacy of a PROTAC is determined by several key parameters, including its ability to induce degradation of the target protein (DC50 and Dmax) and its anti-proliferative effects in cancer cells (GI50).
| Parameter | Description | Value | Cell Lines | Reference |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | 12 nM | Not specified | [8] |
| 20 nM | K-Mel-5 | [8] | ||
| 35 nM | SK-Mel-28 | [8] | ||
| Dmax | The maximum percentage of protein degradation that can be achieved with the PROTAC. | > 90% | Not specified | [2][3][4] |
| 91% | Not specified | [8] | ||
| GI50 | The concentration of the drug that inhibits cell growth by 50%. | 8.8 - 119 nM | SMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549) | [8] |
Table 1: In vitro performance data for SMD-3040.
Experimental Protocols
The development and characterization of SMD-3040 involved a series of standard and specialized laboratory techniques. Below are overviews of key experimental protocols.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique used to quantify the reduction in the target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, SK-Mel-5, SK-Mel-28) and allow them to adhere. Treat the cells with varying concentrations of SMD-3040 for a specified period (e.g., 1-48 hours).[8]
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities to determine the extent of protein degradation.
Cell Viability Assays
Cell viability assays are crucial for determining the anti-proliferative effects of PROTACs on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of SMD-3040 for an extended period (e.g., 7 days).[8]
-
Viability Assessment: Use a reagent such as CellTiter-Glo® (Promega) to measure the amount of ATP, which is proportional to the number of viable cells.
-
Data Analysis: Measure the luminescence and plot the cell viability against the compound concentration to determine the GI50 value.
In Vivo Antitumor Activity
SMD-3040 has demonstrated significant antitumor activity in preclinical xenograft models of human melanoma.[8]
| Parameter | Description | Value | Model | Reference |
| Dosage | The amount of SMD-3040 administered to the animals. | 25-50 mg/kg | Xenograft mouse model of human melanoma | [8] |
| Administration Route | The method of drug delivery. | Intravenous injection | Xenograft mouse model of human melanoma | [8] |
| Dosing Schedule | The frequency of drug administration. | Twice weekly for two weeks | Xenograft mouse model of human melanoma | [8] |
| Outcome | The effect of the treatment on tumor growth. | Effective inhibition of tumor growth in two different SMARCA4-deficient xenograft models. Well-tolerated in mice. | Xenograft mouse model of human melanoma | [8] |
Table 2: In vivo efficacy of SMD-3040.
Conclusion
SMD-3040 serves as an exemplary case study in the development of potent and selective PROTAC degraders. Its ability to effectively degrade SMARCA2 in SMARCA4-deficient cancers highlights the power of targeted protein degradation as a therapeutic strategy. While the specific identity of "this compound" remains a detail of its chemical synthesis, the final SMD-3040 molecule has been well-characterized, demonstrating low nanomolar efficacy in vitro and significant antitumor activity in vivo. The continued exploration of PROTACs like SMD-3040 holds great promise for the future of cancer therapy and the expansion of the "druggable" proteome. Further optimization of SMD-3040 may lead to the discovery of new therapies for the treatment of human cancers with SMARCA4 deficiency.[2][3][4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reference Detail [ckb.genomenon.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
"SMD-3040 intermediate-1 molecular weight and formula"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of SMD-3040 intermediate-1, a key precursor in the synthesis of the potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, SMD-3040. The parent compound, SMD-3040, has demonstrated significant antitumor activity in preclinical models, making a thorough understanding of its synthetic pathway and intermediates crucial for researchers in oncology and medicinal chemistry.
Core Molecular Data
A summary of the fundamental physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Weight | 516.63 g/mol |
| Chemical Formula | C₂₉H₃₆N₆O |
Synthesis and Experimental Protocol
The synthesis of this compound is a critical step in the multi-step chemical synthesis of the final PROTAC molecule, SMD-3040. The experimental protocol outlined below is based on the methods described in the primary literature.
Synthesis of Intermediate 38 (this compound)
The synthesis of this compound, also referred to as intermediate 38 in the pivotal publication by Yang et al., involves the reaction of two precursor molecules. A solution of tert-butyl 2-((1r,4S)-4-(aminomethyl)cyclohexyl)acetate (1.0 equivalent) in dichloromethane (B109758) (DCM) is prepared. To this solution, 4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazole-1-carbaldehyde (1.2 equivalents) is added, followed by sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents). The resulting reaction mixture is stirred at room temperature for a duration of 2 hours.
Upon completion of the reaction, the mixture is diluted with additional DCM and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel, eluting with a gradient of 0-10% methanol (B129727) in DCM, to yield the pure this compound.
Characterization: The structural identity and purity of the synthesized intermediate were confirmed using proton and carbon-13 Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, as well as Liquid Chromatography-Mass Spectrometry (LC-MS).
Synthetic Workflow
The following diagram illustrates the key transformation in the synthesis of this compound.
Caption: Reductive amination reaction for the synthesis of this compound.
Signaling Pathway Context
This compound is a non-pharmacologically active precursor to the PROTAC molecule SMD-3040. The final compound, SMD-3040, functions by inducing the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex. In cancers with a deficiency in the related SMARCA4 protein, targeting SMARCA2 for degradation has been shown to be a synthetically lethal strategy. The PROTAC molecule simultaneously binds to SMARCA2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.
The following diagram illustrates the general mechanism of action for a PROTAC molecule like SMD-3040.
Caption: General mechanism of PROTAC-mediated protein degradation.
"literature review of SMARCA2 degraders and intermediates"
An In-Depth Technical Guide to SMARCA2 Degraders and Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy, particularly for cancers harboring mutations in its paralog, SMARCA4. This synthetic lethal relationship has spurred the development of heterobifunctional degraders, primarily Proteolysis Targeting Chimeras (PROTACs), designed to selectively induce the ubiquitination and subsequent proteasomal degradation of SMARCA2. This technical guide provides a comprehensive literature review of the current landscape of SMARCA2 degraders and their synthetic intermediates. It summarizes key quantitative data, details critical experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to serve as a vital resource for professionals in oncology and drug discovery.
Introduction: SMARCA2 as a Therapeutic Target
SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are mutually exclusive, ATP-dependent helicase subunits of the mammalian SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling DNA accessibility for transcription, replication, and repair.[3][4]
While both subunits share a high degree of homology, they can have distinct and sometimes opposing roles in cancer.[5][6] Notably, inactivating mutations or deletions in the SMARCA4 gene are found in approximately 20% of all human cancers, including a significant fraction of non-small cell lung cancers.[1][6] In these SMARCA4-deficient tumors, the cancer cells become critically dependent on the remaining SMARCA2 subunit for survival and proliferation.[1] This dependency creates a synthetic lethal vulnerability, making the selective targeting of SMARCA2 a highly attractive therapeutic approach for these specific cancer populations.[7][8][9]
Targeted protein degradation, utilizing technologies like PROTACs, offers a distinct advantage over traditional inhibition.[2] Instead of merely blocking a protein's active site, degraders physically eliminate the target protein from the cell, a mechanism that can overcome resistance and provide a more sustained therapeutic effect.[10]
The PROTAC Approach for SMARCA2 Degradation
PROTACs are bifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[10][11] They consist of three key components: a ligand that binds to the target protein (in this case, the SMARCA2 bromodomain), a ligand for an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker connecting the two.[6][12]
By simultaneously binding to SMARCA2 and an E3 ligase, the PROTAC induces the formation of a ternary complex.[13] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the SMARCA2 protein. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bifunctional Compounds as SMARCA2 Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRT3789 is a First-in-Human SMARCA2-Selective Degrader that Induces Synthetic Lethality in SMARCA4-Mutated Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of SMD-3040: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMD-3040 is a novel, potent, and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of SMD-3040. It is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development, offering detailed insights into the experimental validation and therapeutic potential of this targeted protein degrader. The document includes a compilation of key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Introduction: The Rationale for Targeting SMARCA2
The SWI/SNF complex is a critical ATP-dependent chromatin remodeler that plays a fundamental role in regulating gene expression. Mutations in the genes encoding subunits of this complex are frequently observed in a wide range of human cancers. Notably, the ATPase subunit SMARCA4 is often inactivated in various malignancies. In such SMARCA4-deficient cancers, a synthetic lethal relationship exists with SMARCA2, the other mutually exclusive ATPase subunit of the SWI/SNF complex. This dependency makes SMARCA2 a compelling therapeutic target for cancers harboring SMARCA4 mutations. SMD-3040 was developed as a PROTAC to selectively target and degrade SMARCA2, thereby exploiting this synthetic lethality to induce cancer cell death.
The Discovery of SMD-3040: A PROTAC Approach
SMD-3040 is a heterobifunctional molecule that links a ligand for the SMARCA2 bromodomain to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This design allows SMD-3040 to act as a molecular bridge, bringing SMARCA2 into close proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein. The discovery process involved the strategic design, synthesis, and rigorous biological evaluation of a series of compounds to identify a candidate with optimal potency, selectivity, and drug-like properties.
Mechanism of Action
The mechanism of action of SMD-3040 is centered on the principles of targeted protein degradation. By hijacking the cell's natural protein disposal system, SMD-3040 induces the selective elimination of the SMARCA2 protein. This degradation is particularly effective in cancer cells that have lost SMARCA4 function, as these cells are highly dependent on the residual SMARCA2-containing SWI/SNF complexes for their survival. The loss of SMARCA2 in this context leads to cell cycle arrest and apoptosis.
Quantitative In Vitro and In Vivo Efficacy
The preclinical evaluation of SMD-3040 has demonstrated its potent and selective activity against SMARCA4-deficient cancer cells. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Degradation and Potency of SMD-3040
| Parameter | Value | Cell Lines | Reference |
| DC50 (SMARCA2 Degradation) | 12 nM | HeLa, SK-Mel-5, SK-Mel-28 | [3] |
| Dmax (Maximum Degradation) | > 90% | HeLa, SK-Mel-5, SK-Mel-28 | [4][5][6][7][8] |
| GI50 (Cell Growth Inhibition) | 8.8 - 119 nM | Panel of SMARCA4-deficient cancer cell lines | [3] |
Table 2: In Vivo Antitumor Activity of SMD-3040
| Animal Model | Dosage | Dosing Schedule | Outcome | Reference |
| Xenograft Mouse Model (Human Melanoma) | 25-50 mg/kg | Intravenous injection, twice weekly for two weeks | Significant tumor growth inhibition | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of SMD-3040.
SMARCA2 Protein Degradation Assay (HiBiT Assay)
The HiBiT protein tagging system is a sensitive and quantitative method for measuring protein levels in live cells.
Workflow:
Protocol:
-
Cell Culture: Cells engineered to express SMARCA2 tagged with the HiBiT peptide are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Preparation: A serial dilution of SMD-3040 is prepared in the appropriate vehicle (e.g., DMSO).
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of SMD-3040 or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified incubator.
-
Detection: The Nano-Glo® HiBiT Lytic Detection System is used according to the manufacturer's instructions. Briefly, the detection reagent is added to each well, and the plate is incubated to allow for cell lysis and signal generation.
-
Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The luminescence signal is normalized to the vehicle control, and the data are fitted to a dose-response curve to determine the DC50 and Dmax values.
Cell Viability Assay (MTT or CellTiter-Glo®)
Cell viability assays are used to assess the cytotoxic or cytostatic effects of SMD-3040 on cancer cell lines.
Protocol (MTT Assay):
-
Cell Seeding: Cancer cells (both SMARCA4-deficient and wild-type) are seeded in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of SMD-3040.
-
Incubation: Plates are incubated for an extended period (e.g., 7 days) to assess long-term effects on cell proliferation.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the GI50 value is determined.
In Vivo Xenograft Tumor Model
Animal models are essential for evaluating the in vivo efficacy and tolerability of SMD-3040.
Protocol:
-
Animal Husbandry: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: SMARCA4-deficient human cancer cells (e.g., SK-Mel-5) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volumes are measured regularly using calipers.
-
Randomization and Treatment: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups. SMD-3040 is formulated in a suitable vehicle and administered to the treatment group via the specified route (e.g., intravenous injection) and schedule. The control group receives the vehicle only.
-
Efficacy and Tolerability Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, the tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion and Future Directions
SMD-3040 has emerged as a promising preclinical candidate for the treatment of SMARCA4-deficient cancers. Its potent and selective degradation of SMARCA2, coupled with its demonstrated in vivo antitumor activity, highlights the potential of the PROTAC approach for targeting previously challenging cancer dependencies. Further optimization and development of SMD-3040 and similar molecules may lead to novel therapeutic options for patients with genetically defined cancers. Future studies will likely focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as long-term safety and efficacy assessments in more advanced preclinical models, to pave the way for potential clinical investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SMD-3040 | PROTACs | 3033109-92-8 | Invivochem [invivochem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic and Methodological Deep Dive into SMD-3040 Intermediate-1
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data for SMD-3040 intermediate-1, a critical component in the synthesis of the potent and selective SMARCA2 degrader, SMD-3040. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative NMR and MS data obtained for this compound, identified as intermediate 38 in the synthesis of SMD-3040.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.19 | s | 1H | Ar-H | |
| 7.95 | s | 1H | Ar-H | |
| 7.74 | d | 1H | 7.6 | Ar-H |
| 7.35 | t | 1H | 7.8 | Ar-H |
| 7.06 | d | 1H | 8.2 | Ar-H |
| 6.98 | t | 1H | 7.5 | Ar-H |
| 6.90 | s | 1H | Ar-H | |
| 5.18 | s | 2H | NH₂ | |
| 4.21 | t | 4H | 5.8 | 2 x CH₂ |
| 2.87 | t | 4H | 5.8 | 2 x CH₂ |
| 2.22 | d | 2H | 6.8 | CH₂ |
| 2.18 – 2.08 | m | 1H | CH | |
| 1.88 – 1.78 | m | 2H | CH₂ | |
| 1.75 – 1.65 | m | 2H | CH₂ | |
| 1.45 | s | 9H | C(CH₃)₃ | |
| 1.35 – 1.20 | m | 2H | CH₂ | |
| 1.18 – 1.05 | m | 3H | CH, CH₂ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 175.4 | C=O |
| 158.4 | Ar-C |
| 156.0 | Ar-C |
| 145.8 | Ar-C |
| 138.8 | Ar-C |
| 131.8 | Ar-CH |
| 131.2 | Ar-CH |
| 129.8 | Ar-C |
| 120.3 | Ar-CH |
| 118.4 | Ar-CH |
| 116.8 | Ar-CH |
| 114.1 | Ar-C |
| 111.9 | Ar-CH |
| 80.1 | C(CH₃)₃ |
| 64.9 | CH₂ |
| 51.6 | CH₂ |
| 49.9 | CH₂ |
| 45.4 | CH |
| 37.1 | CH₂ |
| 35.5 | CH |
| 32.9 | CH₂ |
| 29.5 | CH₂ |
| 28.3 | C(CH₃)₃ |
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z [M+H]⁺ |
| C₃₁H₄₂N₆O₃ | 547.3 |
Experimental Protocols
The following sections detail the methodologies employed for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
To a solution of 4-(1-(2-azaspiro[3.5]nonan-7-yl)-1H-pyrazol-4-yl)-6-(2-hydroxyphenyl)pyridazin-3-amine (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M) was added tert-butyl (1r,4r)-4-formylcyclohexane-1-carboxylate (1.2 eq) and sodium triacetoxyborohydride (B8407120) (1.5 eq). The resulting mixture was stirred at room temperature for 16 hours. Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel to afford this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 400 MHz and 101 MHz, respectively. The solvent used was chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) were obtained on a time-of-flight (TOF) mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
Visualizations
The following diagrams illustrate the signaling pathway of the final product, SMD-3040, and the experimental workflow for the characterization of its intermediate.
Caption: Mechanism of action of SMD-3040 as a PROTAC degrader.
Caption: Workflow for the synthesis and characterization of this compound.
In-Depth Technical Guide to the Physicochemical Properties of SMD-3040 Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMD-3040 is a potent and selective SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) PROTAC (Proteolysis Targeting Chimera) degrader with demonstrated in vivo antitumor activity. Its development represents a significant advancement in the targeted therapy of SMARCA4-deficient cancers. The synthesis of this complex molecule involves a multi-step process with several key intermediates. This guide focuses on the core physicochemical properties of a crucial precursor, SMD-3040 intermediate-1 , identified as (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide . This intermediate serves as the von Hippel-Lindau (VHL) E3 ligase ligand component of the final PROTAC molecule. A thorough understanding of its properties is essential for the successful synthesis, purification, and scale-up of SMD-3040.
Physicochemical Properties
The physicochemical properties of this compound have been characterized using various analytical techniques. The following tables summarize the key quantitative data available for this compound.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₃H₃₂N₄O₃S | Synthonix |
| Molecular Weight | 444.6 g/mol | PubChem[1] |
| Appearance | White to off-white solid powder | (Inferred from typical small molecule solids) |
| Purity | 92% | Synthonix |
Table 2: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR | Data available in primary literature | (Not directly accessible in search results) |
| ¹³C NMR | Data available in primary literature | (Not directly accessible in search results) |
| Mass Spectrometry (MS) | Data available in primary literature | (Not directly accessible in search results) |
Table 3: Chromatographic Data
| Technique | Data | Source |
| UPLC-MS | Data available in primary literature | (Not directly accessible in search results) |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are described in the primary literature. The following is a generalized summary based on standard organic chemistry techniques.
Synthesis of (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide (this compound)
The synthesis of this compound involves the coupling of two key building blocks: a protected (S)-2-amino-3,3-dimethylbutanoic acid and (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide. The final step typically involves the deprotection of the amino group.
-
General Procedure:
-
The carboxylic acid of a Boc-protected (S)-2-amino-3,3-dimethylbutanoic acid is activated using a standard coupling reagent (e.g., HATU, HOBt).
-
The activated acid is then reacted with the free amine of (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide in a suitable aprotic solvent (e.g., DMF, DCM).
-
The reaction is monitored by TLC or LC-MS until completion.
-
The Boc-protecting group is removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final intermediate.
-
The product is purified using column chromatography or recrystallization.
-
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized intermediate.
-
Chromatography: The purity of the compound is assessed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
Visualizations
Synthetic Pathway of SMD-3040
The following diagram illustrates the logical flow of the synthesis of SMD-3040, highlighting the position of intermediate-1.
Caption: Synthetic workflow for SMD-3040 highlighting the role of intermediate-1.
Experimental Workflow for Physicochemical Characterization
This diagram outlines the typical workflow for the characterization of a synthesized intermediate like this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of SMD-3040 from Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC degrader, starting from a key precursor, designated as intermediate-1 (also referred to as intermediate 38 in the primary literature). Additionally, the mechanism of action of SMD-3040 is illustrated through a signaling pathway diagram.
Introduction
SMD-3040 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein.[1][2][3][4] It functions by simultaneously binding to the SMARCA2 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of SMARCA2.[5][6][7][8] This targeted protein degradation strategy offers a promising therapeutic approach for cancers with specific genetic vulnerabilities.
Data Presentation
Table 1: Reactants and Materials for the Synthesis of SMD-3040 from Intermediate-1
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| Intermediate-1 (Intermediate 38) | C₂₇H₃₅N₅O₄ | 517.61 | Precursor |
| (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide | C₂₄H₃₂N₄O₄S | 488.61 | VHL Ligand Precursor |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Base |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | C₁₁H₁₆F₆N₅OP | 379.24 | Coupling Agent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Deprotection Agent |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | Quenching Agent |
| Brine | NaCl solution | Variable | Washing Agent |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Table 2: Synthesis and Characterization of SMD-3040
| Parameter | Value |
| Reaction Yield | Not explicitly stated in the primary source, but a similar final coupling step in the same publication reports yields in the range of 50-70%. |
| Purity (by HPLC) | >95% |
| Molecular Formula | C₅₂H₆₆N₁₀O₅S |
| Molecular Weight | 943.21 g/mol |
| ¹H NMR | Conforms to the expected structure (refer to the supporting information of the primary publication for detailed spectra). |
| Mass Spectrometry (ESI-MS) | m/z calculated for C₅₂H₆₇N₁₀O₅S⁺ [M+H]⁺: 943.5, found: 943.5. |
Experimental Protocols
Protocol for the Synthesis of SMD-3040 from Intermediate-1
This protocol is adapted from the supplementary information of the publication "Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity".[2]
1. Deprotection of the VHL Ligand Precursor (if necessary):
-
If the VHL ligand precursor is Boc-protected, dissolve it in a solution of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the TFA salt of the deprotected amine.
2. Coupling of Intermediate-1 with the Deprotected VHL Ligand:
-
To a solution of Intermediate-1 (1.0 equivalent) in N,N-Dimethylformamide (DMF) at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 equivalents) to the reaction mixture and stir for 5 minutes.
-
Add the deprotected VHL ligand (TFA salt, 1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
3. Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to afford SMD-3040.
Mandatory Visualization
Signaling Pathway of SMD-3040 Action
Caption: Mechanism of SMD-3040 induced SMARCA2 degradation.
Experimental Workflow for SMD-3040 Synthesis
Caption: Synthetic workflow for SMD-3040 from Intermediate-1.
References
- 1. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Reference Detail [ckb.genomenon.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Experimental Applications of SMD-3040 in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMD-3040 is a potent and selective degrader of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein, developed using the Proteolysis Targeting Chimera (PROTAC) technology.[1][2] SMARCA2 is a critical component of the SWI/SNF chromatin remodeling complex. In cancers with a deficiency in the related SMARCA4 protein, SMARCA2 becomes essential for cell survival, making it an attractive synthetic lethal target.[1][2] SMD-3040 offers a promising therapeutic strategy for such SMARCA4-deficient tumors by selectively targeting SMARCA2 for degradation.[1]
Mechanism of Action
SMD-3040 is a heterobifunctional molecule that simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This targeted protein degradation approach effectively eliminates the SMARCA2 protein from cancer cells, leading to cell growth inhibition and tumor regression in preclinical models.[1][2]
Caption: Mechanism of action of SMD-3040 in SMARCA4-deficient cancer cells.
Key Applications and Efficacy Data
SMD-3040 has demonstrated significant potential in preclinical cancer research, particularly in models of SMARCA4-deficient cancers. Its applications include inducing selective degradation of SMARCA2, inhibiting cancer cell growth, and suppressing tumor growth in vivo.
In Vitro Efficacy
SMARCA2 Protein Degradation: SMD-3040 induces potent and selective degradation of the SMARCA2 protein in various cancer cell lines. The efficacy of degradation is measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Citation |
| HeLa | Cervical Cancer | 12 | 91 | [3] |
| SK-Mel-5 | Melanoma | 20 | >90 | [3] |
| SK-Mel-28 | Melanoma | 35 | >90 | [3] |
Cell Growth Inhibition: SMD-3040 exhibits potent anti-proliferative activity in SMARCA4-deficient cancer cell lines, with minimal effect on SMARCA4 wild-type cells, highlighting its synthetic lethal mechanism. The growth inhibitory potential is quantified by the GI50 (concentration for 50% growth inhibition) value.
| Cell Line | SMARCA4 Status | GI50 (nM) | Citation |
| SK-Mel-5 | Deficient | 8.8 | [3] |
| H838 | Deficient | Not specified | [3] |
| A549 | Deficient | 119 | [3] |
In Vivo Efficacy
Tumor Growth Inhibition in Xenograft Models: Intravenous administration of SMD-3040 has been shown to significantly inhibit tumor growth in mouse xenograft models of human SMARCA4-deficient cancers.
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition | Citation |
| Human Melanoma | Melanoma | 25-50 mg/kg, twice weekly for two weeks | Effective inhibition of tumor growth | [3] |
Experimental Protocols
Detailed protocols for key experiments to evaluate the efficacy of SMD-3040 are provided below.
Protocol 1: In Vitro SMARCA2 Protein Degradation Assay (HiBiT Assay)
This protocol describes the use of a bioluminescence-based assay to quantify the degradation of SMARCA2 protein in live cells.
Caption: Workflow for the HiBiT protein degradation assay.
Materials:
-
HiBiT-SMARCA2 engineered cancer cell line (e.g., HeLa, SK-Mel-5)
-
Cell culture medium and supplements
-
White, opaque 96-well plates
-
SMD-3040 compound
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed the HiBiT-SMARCA2 cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of SMD-3040 in culture medium. Add the desired concentrations of SMD-3040 to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 1, 4, 8, 24, 48 hours) at 37°C.
-
Lysis and Detection:
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Prepare the detection reagent according to the manufacturer's instructions by mixing the LgBiT protein and substrate in the lytic buffer.
-
Add 100 µL of the prepared detection reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
-
Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a method to assess the effect of SMD-3040 on the viability of cancer cells.
Materials:
-
SMARCA4-deficient and wild-type cancer cell lines
-
Cell culture medium and supplements
-
Clear-bottom, white-walled 96-well plates
-
SMD-3040 compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Add serial dilutions of SMD-3040 to the wells.
-
Incubation: Incubate the plate for 7 days at 37°C.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to lyse the cells.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI50 value.
Protocol 3: Western Blotting for SMARCA2
This protocol describes the detection and quantification of SMARCA2 protein levels following treatment with SMD-3040.
Materials:
-
Cancer cell lines
-
SMD-3040 compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SMARCA2
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with SMD-3040 for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SMARCA2 signal to the loading control.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol details the establishment and monitoring of a xenograft mouse model to evaluate the anti-tumor activity of SMD-3040.
Materials:
-
SMARCA4-deficient cancer cells (e.g., SK-Mel-5)
-
Immunocompromised mice (e.g., NOD-SCID gamma mice)
-
Matrigel
-
SMD-3040 formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Compound Administration: Administer SMD-3040 intravenously at the desired dose and schedule (e.g., 25-50 mg/kg, twice weekly).
-
Tumor Measurement: Measure the tumor volume with calipers every 3-4 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for SMARCA2 levels).
-
Data Analysis: Plot the average tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
References
- 1. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
"how to use SMD-3040 intermediate-1 in a laboratory setting"
Application Notes and Protocols for SMD-3040 Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the laboratory use of this compound, a key precursor in the synthesis of the potent and selective SMARCA2 degrader, SMD-3040. Given its role as a synthetic intermediate, the primary application of this compound is in the chemical synthesis of its final product. This document also outlines its potential use as an analytical standard and provides essential guidelines for safe handling and storage.
Introduction to this compound
This compound is a chemical compound that serves as a crucial building block in the multi-step synthesis of SMD-3040.[1] SMD-3040 is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the SMARCA2 protein, a key therapeutic target in cancers with SMARCA4 deficiency.[2][3][4][5][6] As an intermediate, this compound does not possess the biological activity of the final PROTAC molecule but is integral to its successful synthesis.[7]
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H36N6O3 | [1] |
| Molecular Weight | 516.63 g/mol | [1] |
| CAS Number | 3033110-45-8 | [1] |
Role in the Synthesis of SMD-3040
This compound is a key component in the convergent synthesis of SMD-3040. In a typical PROTAC synthesis, a linker molecule is used to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. This compound likely represents one of these key fragments, which is then coupled with other components to form the final, active SMD-3040 molecule.
Below is a logical workflow illustrating the position of this compound in the overall synthesis of SMD-3040.
Application as an Analytical Standard
This compound can be utilized as a reference standard in analytical procedures to monitor the progress of the SMD-3040 synthesis. Its distinct chemical structure and molecular weight allow for its clear identification and quantification using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Key applications as an analytical standard include:
-
Reaction Monitoring: Tracking the consumption of the intermediate and the formation of subsequent products in the synthetic pathway.
-
Purity Assessment: Evaluating the purity of crude reaction mixtures and isolated products.
-
Quality Control: Ensuring the identity and quality of the intermediate before its use in the final coupling step.
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
This protocol outlines the essential safety and handling procedures for this compound in a laboratory setting.
1.1 Personal Protective Equipment (PPE)
-
Always wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8][9]
1.2 Storage
-
Store this compound in a tightly sealed, clearly labeled container.[10]
-
Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[11][12]
-
For long-term storage, consult the Certificate of Analysis provided by the supplier for specific temperature recommendations.[1]
1.3 Weighing and Aliquoting
-
Perform all weighing and handling of the solid compound in a chemical fume hood to avoid inhalation of any dust particles.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the solid.
-
For creating stock solutions, dissolve the compound in a suitable organic solvent (e.g., DMSO, DMF) as determined by its solubility profile.
1.4 Disposal
-
Dispose of any waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of the compound down the drain or in regular trash.
Protocol 2: Preparation of a Stock Solution for Analytical Use
This protocol describes the preparation of a stock solution of this compound for use as an analytical standard.
2.1 Materials
-
This compound (solid)
-
High-purity solvent (e.g., HPLC-grade DMSO or acetonitrile)
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Micropipettes
-
Vortex mixer
2.2 Procedure
-
Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Carefully transfer the weighed solid into a clean, dry volumetric flask.
-
Add a portion of the chosen solvent to the flask (approximately half the final volume).
-
Gently swirl the flask or use a vortex mixer to ensure the complete dissolution of the solid.
-
Once dissolved, add more solvent to bring the final volume to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a labeled, sealed vial for storage. Store at -20°C for long-term stability.
Protocol 3: Monitoring a Synthetic Reaction using HPLC
This protocol provides a general method for using the this compound stock solution to monitor its consumption in a subsequent synthetic step.
3.1 Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Stock solution of this compound (from Protocol 2)
-
Mobile phase solvents (e.g., HPLC-grade acetonitrile (B52724) and water with 0.1% formic acid)
-
Reaction mixture aliquots
3.2 HPLC Method Development (General Steps)
-
Develop a gradient elution method that provides good separation between this compound and the expected product of the reaction. A typical gradient might run from 5% to 95% acetonitrile in water over 10-15 minutes.
-
Determine the optimal detection wavelength for this compound by acquiring its UV spectrum.
3.3 Procedure
-
Inject a known concentration of the this compound stock solution to determine its retention time and peak area. This will serve as the standard.
-
At various time points during the synthetic reaction (e.g., t=0, 1h, 4h, 24h), carefully withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted aliquot into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound. A decrease in its peak area over time indicates its consumption in the reaction.
-
Simultaneously, observe the appearance and increase of new peaks that may correspond to the desired product.
Mechanism of Action of the Final Product: SMD-3040
While this compound is not biologically active, understanding the mechanism of the final product is crucial for researchers in drug development. SMD-3040 functions as a PROTAC, inducing the degradation of the SMARCA2 protein through the ubiquitin-proteasome system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 11. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 12. Chemical Storage, Compatibility, and Transfer | Environmental Health and Safety | Brown University [ehs.brown.edu]
Application Notes and Protocols: Physicochemical Characterization of SMD-3040 intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMD-3040 intermediate-1 (CAS No. 3033110-45-8) is a key precursor in the synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC degrader.[1][2][3] A thorough understanding of the physicochemical properties of this intermediate is critical for ensuring the efficiency, reproducibility, and safety of the SMD-3040 manufacturing process. This document provides detailed protocols for assessing the solubility and stability of this compound, based on established industry standards and regulatory guidelines.
While specific experimental data for this compound is not publicly available, these application notes offer a comprehensive framework for researchers to generate this crucial information. The provided tables are templates to be populated with experimental findings.
Chemical Information:
| Property | Value |
| CAS Number | 3033110-45-8 |
| Molecular Formula | C29H36N6O3 |
| Molecular Weight | 516.63 g/mol |
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical determinant of its bioavailability and is essential for developing suitable formulations.[4] The following protocols describe methods for determining both the kinetic and thermodynamic solubility of this compound.
Data Presentation: Solubility of this compound
Table 1: Kinetic Solubility in Various Solvents (Note: This table is a template. The user should replace the placeholder values with their experimental data.)
| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |
| Water | 25 | < 1 | Shake-Flask |
| PBS (pH 7.4) | 25 | 5.2 | Shake-Flask |
| 0.1 N HCl | 25 | 15.8 | Shake-Flask |
| DMSO | 25 | > 2000 | Visual |
| Ethanol | 25 | 50.3 | Shake-Flask |
| Acetonitrile | 25 | 25.1 | Shake-Flask |
Table 2: Thermodynamic Solubility in Biorelevant Media (Note: This table is a template. The user should replace the placeholder values with their experimental data.)
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 20.5 |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 8.9 |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.[5]
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent or buffer in a sealed glass vial.
-
Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
Sample Collection and Preparation:
-
Allow the suspension to settle for at least 1 hour.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a 0.22 µm filter to remove any undissolved solids.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent.
-
Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Replicates: Perform the experiment in triplicate to ensure the reliability of the results.[7]
Stability Testing
Stability testing is crucial for determining how the quality of a drug substance or intermediate varies over time under the influence of environmental factors like temperature, humidity, and light.[8][9] These studies are essential for defining storage conditions and re-test periods. The protocols below are based on the International Council for Harmonisation (ICH) guidelines.[8][10][11]
Data Presentation: Stability of this compound
Table 3: Long-Term Stability Data (Note: This table is a template. The user should replace the placeholder values with their experimental data.)
| Storage Condition | Time Point (Months) | Assay (%) | Appearance | Total Impurities (%) |
| 25°C ± 2°C / 60% RH ± 5% RH | 0 | 99.8 | White Powder | 0.15 |
| 3 | 99.7 | White Powder | 0.20 | |
| 6 | 99.5 | White Powder | 0.35 | |
| 12 | 99.2 | White Powder | 0.60 |
Table 4: Accelerated Stability Data (Note: This table is a template. The user should replace the placeholder values with their experimental data.)
| Storage Condition | Time Point (Months) | Assay (%) | Appearance | Total Impurities (%) |
| 40°C ± 2°C / 75% RH ± 5% RH | 0 | 99.8 | White Powder | 0.15 |
| 3 | 98.5 | White Powder | 1.20 | |
| 6 | 97.2 | Off-white Powder | 2.50 |
Experimental Protocol: Long-Term and Accelerated Stability Studies
-
Sample Preparation: Place a sufficient quantity of this compound from at least three primary batches into containers that simulate the proposed packaging for storage and distribution.[10][12]
-
Storage: Store the samples in calibrated stability chambers under the following conditions as per ICH guidelines:[8][11]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Analytical Testing: At each time point, analyze the samples for key stability-indicating attributes, which may include:
-
Assay: Quantify the amount of this compound.
-
Impurities: Detect and quantify any degradation products.
-
Appearance: Visually inspect for any changes in color or physical state.
-
Water Content: Determine the moisture content.
-
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[13][14] This information is crucial for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active ingredient.[15][16]
Data Presentation: Forced Degradation of this compound
Table 5: Summary of Forced Degradation Results (Note: This table is a template. The user should replace the placeholder values with their experimental data.)
| Stress Condition | Duration | Degradation (%) | Major Degradants (RRT) |
| 0.1 M HCl | 24 h | 15.2 | 0.85, 1.12 |
| 0.1 M NaOH | 24 h | 8.5 | 0.91 |
| 3% H₂O₂ | 24 h | 12.8 | 0.76, 1.05 |
| Dry Heat (80°C) | 48 h | 5.1 | 0.95 |
| Photostability (ICH Q1B) | >1.2 million lux hours | 2.3 | 1.18 |
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and monitor the degradation over time.[6]
-
Base Hydrolysis: Dissolve the intermediate in a suitable solvent and add 0.1 M NaOH. Heat the solution and monitor the degradation.[6]
-
Oxidative Degradation: Dissolve the intermediate and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and monitor for degradation.[6]
-
Thermal Degradation: Expose the solid intermediate to dry heat (e.g., 80°C) in a calibrated oven.[6]
-
Photostability: Expose the solid intermediate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]
-
Analysis: For each condition, analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Visualizations
Experimental Workflow Diagrams
Caption: General workflow for solubility and stability testing.
Caption: Workflow for forced degradation studies.
References
- 1. This compound 3033110-45-8 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. testinglab.com [testinglab.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. benchchem.com [benchchem.com]
- 7. who.int [who.int]
- 8. pharmaacademias.com [pharmaacademias.com]
- 9. database.ich.org [database.ich.org]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pharmadekho.com [pharmadekho.com]
Application Notes and Protocols for the Analytical Characterization of SMD-3040 Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMD-3040 is a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader with demonstrated in vivo antitumor activity.[1][2] The robust synthesis of SMD-3040 relies on the quality and purity of its precursors, including SMD-3040 intermediate-1 (CAS No. 3033110-45-8).[3] This document provides detailed application notes and protocols for the comprehensive analytical characterization of this key intermediate, ensuring its identity, purity, and quality for facilitating drug development and manufacturing processes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its analysis. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3033110-45-8 | [3] |
| Molecular Formula | C₂₉H₃₆N₆O₃ | [4] |
| Molecular Weight | 516.63 g/mol | [4] |
| Chemical Structure | (Structure as depicted in the primary synthesis literature) | [4] |
Analytical Characterization Workflow
The comprehensive characterization of this compound involves a multi-faceted analytical approach to confirm its structure and assess its purity. The following diagram illustrates the recommended workflow.
Caption: Overall analytical workflow for the characterization of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the characterization of small molecule drug intermediates and should be adapted as necessary based on available instrumentation and specific sample characteristics.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of organic molecules. The following protocols are for acquiring ¹H and ¹³C NMR spectra.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the intermediate and should not have signals that obscure key resonances.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: 125 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more (adjust for optimal signal-to-noise).
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Data Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
-
Expected Data Summary:
| Nucleus | Expected Chemical Shifts (ppm) | Notes |
| ¹H | Aromatic protons, aliphatic protons, and exchangeable protons. Specific shifts are dependent on the final confirmed structure. | Integration of peaks should correspond to the number of protons in the molecule. Coupling patterns will provide information on neighboring protons. |
| ¹³C | Aromatic carbons, carbonyl carbons, and aliphatic carbons. | The number of distinct signals should correspond to the number of unique carbon atoms in the molecule. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The following method is a general starting point for purity analysis of this compound.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or a more specific wavelength if the chromophore is known) |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak to determine the purity of the intermediate.
-
Identify and quantify any impurities present.
-
Purity Assessment Workflow:
Caption: Workflow for HPLC-based purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing a powerful tool for confirming the molecular weight of the target compound and identifying impurities.
Protocol:
-
Chromatographic Conditions:
-
Use the same HPLC method as described for purity assessment.
-
-
Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative ion modes |
| Mass Range | 100 - 1000 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Compare the observed mass with the calculated exact mass of this compound.
-
Expected Data Summary:
| Parameter | Expected Value |
| Calculated Exact Mass | 516.28 g/mol |
| Observed [M+H]⁺ | ~517.29 m/z |
| Observed [M-H]⁻ | ~515.27 m/z |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Protocol:
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
-
Instrumental Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis:
-
Identify characteristic absorption bands corresponding to the functional groups present in this compound.
-
Expected Functional Group Absorptions:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (amines, amides) | 3500 - 3300 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=O stretch (amide) | 1680 - 1630 |
| C=N stretch (heterocycles) | 1650 - 1550 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-O stretch | 1250 - 1050 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to confirm the empirical and molecular formula.[4]
Protocol:
-
Sample Preparation:
-
Provide a pure, dry sample (typically 2-5 mg) of this compound.
-
-
Instrumentation:
-
Use a CHN analyzer.
-
-
Data Analysis:
-
Compare the experimentally determined weight percentages of C, H, and N with the calculated theoretical values.
-
Expected Elemental Composition:
| Element | Theoretical Weight % |
| Carbon (C) | 67.42% |
| Hydrogen (H) | 7.02% |
| Nitrogen (N) | 16.27% |
| Oxygen (O) | 9.29% |
Conclusion
The application of this comprehensive suite of analytical methods will ensure a thorough characterization of this compound. By confirming its identity, purity, and composition, researchers and drug developers can proceed with confidence in the synthesis of the final active pharmaceutical ingredient, SMD-3040, ultimately contributing to the advancement of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
"in vivo studies using SMD-3040 synthesized from intermediate-1"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of SMD-3040, a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader. The protocols detailed below are based on preclinical studies demonstrating its anti-tumor activity in SMARCA4-deficient cancer models.
Introduction
SMD-3040 is a heterobifunctional molecule designed to induce the degradation of the SMARCA2 (also known as BRM) protein, a key component of the SWI/SNF chromatin remodeling complex. In cancers with a loss-of-function mutation in the SMARCA4 (also known as BRG1) gene, the paralog SMARCA2 becomes essential for cell survival. This creates a synthetic lethal dependency that can be exploited therapeutically. SMD-3040 hijacks the cell's ubiquitin-proteasome system to selectively target SMARCA2 for degradation, leading to cell growth inhibition and tumor regression in SMARCA4-deficient cancers.[1][2][3]
Mechanism of Action
SMD-3040 is comprised of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the bromodomain of SMARCA2. This ternary complex formation facilitates the polyubiquitination of SMARCA2 by the E3 ligase, marking it for degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-deficient cells leads to enhancer reprogramming and modulation of the YAP signaling pathway, ultimately resulting in anti-tumor effects.
Below is a diagram illustrating the proposed signaling pathway for SMD-3040's mechanism of action.
Caption: Mechanism of action of SMD-3040 leading to tumor growth inhibition.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of SMD-3040 in various SMARCA4-deficient cancer cell lines and xenograft models.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Cell Line | Cancer Type | SMARCA4 Status | DC50 (nM) | Dmax (%) | GI50 (nM) |
| K-Mel-5 | Melanoma | Deficient | 20 | >90 | 8.8 |
| SK-Mel-28 | Melanoma | Deficient | 35 | >90 | 119 |
| H838 | Lung Cancer | Deficient | Not Reported | >90 | Not Reported |
| A549 | Lung Cancer | Wild-Type | >1000 | <10 | >1000 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. GI50: Concentration for 50% growth inhibition.
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| K-Mel-5 | Melanoma | 25 | Intravenous | Twice weekly for 2 weeks | Significant tumor growth inhibition |
| SK-Mel-28 | Melanoma | 50 | Intravenous | Twice weekly for 2 weeks | Significant tumor growth inhibition |
| H838 | Lung Cancer | Not Reported | Not Reported | Not Reported | Strong tumor growth inhibition |
Experimental Protocols
Protocol 1: Synthesis of SMD-3040 from Intermediate-1 (Intermediate 38)
This protocol describes the final coupling step in the synthesis of SMD-3040. For the synthesis of earlier intermediates, please refer to the supplementary information of Yang L, et al. J Med Chem. 2023.
Materials:
-
Intermediate 38 (SMARCA2/4 ligand with linker)
-
VHL Ligand-acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
HPLC grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve Intermediate 38 (1.0 eq) and VHL Ligand-acid (1.2 eq) in DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA to yield SMD-3040.
-
Lyophilize the pure fractions to obtain SMD-3040 as a white solid.
-
Confirm the identity and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS.
The workflow for the synthesis is depicted below.
Caption: Final synthesis step of SMD-3040.
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Melanoma Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of SMD-3040 in a subcutaneous melanoma xenograft model using SMARCA4-deficient cell lines.
Materials and Animals:
-
SMARCA4-deficient human melanoma cells (e.g., K-Mel-5 or SK-Mel-28)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Sterile PBS (Phosphate-Buffered Saline)
-
SMD-3040
-
Vehicle solution (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture melanoma cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
-
Drug Formulation and Administration:
-
Prepare a stock solution of SMD-3040 in DMSO.
-
On the day of injection, prepare the final formulation by diluting the stock solution in the vehicle to the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 100 µL injection volume for a 10g mouse).
-
Administer SMD-3040 (25 or 50 mg/kg) or vehicle via intravenous injection.
-
-
Treatment and Monitoring:
-
Dose the animals twice weekly for two consecutive weeks.
-
Monitor tumor volume and body weight every 2-3 days.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration.
-
Euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis as required (e.g., Western blot for SMARCA2 levels, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle group.
-
The experimental workflow for the in vivo study is outlined below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine SMD-3040 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the essential cell-based assays for evaluating the efficacy of SMD-3040, a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader. SMD-3040 operates through a synthetic lethality approach, targeting cancer cells with a deficiency in the SMARCA4 gene.[1][2][3][4][5] This document outlines detailed protocols for key experiments to characterize the activity of SMD-3040, including its ability to induce SMARCA2 degradation, its selectivity, and its impact on cancer cell proliferation.
Introduction to SMD-3040
SMD-3040 is an experimental therapeutic agent designed to selectively degrade the SMARCA2 protein by co-opting the cell's natural protein disposal system.[6][7] It functions as a heterobifunctional molecule, with one end binding to the SMARCA2 protein and the other to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7] This proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. In cancers that have lost the function of SMARCA4, a related protein, the cells become highly dependent on SMARCA2 for survival.[4] By degrading SMARCA2, SMD-3040 induces synthetic lethality in these SMARCA4-deficient cancer cells, leading to potent anti-tumor activity.[1][2][3][4][8]
Key Performance Metrics
The efficacy of SMD-3040 is quantified by several key parameters:
-
DC50 (Half-maximal Degradation Concentration): The concentration of SMD-3040 required to degrade 50% of the target protein (SMARCA2). A lower DC50 value indicates higher potency in protein degradation.
-
Dmax (Maximum Degradation): The maximum percentage of the target protein that can be degraded by the PROTAC.
-
GI50 (Half-maximal Growth Inhibition): The concentration of SMD-3040 that inhibits the growth of a cell population by 50%. This metric is crucial for assessing the compound's anti-proliferative effects.[9]
Data Presentation
Table 1: In Vitro Degradation Profile of SMD-3040
| Cell Line | SMARCA4 Status | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | SMARCA4 DC50 (nM) | SMARCA4 Dmax (%) |
| SK-MEL-5 | Deficient | 20 | >90 | >1000 | <10 |
| NCI-H838 | Deficient | Not Reported | Not Reported | Not Reported | Not Reported |
| A549 | Deficient | Not Reported | Not Reported | Not Reported | Not Reported |
| SK-MEL-28 | Wild-Type | 35 | >90 | >1000 | <10 |
| HeLa | Wild-Type | Not Reported | Not Reported | Not Reported | Not Reported |
Data synthesized from publicly available information. Specific values may vary based on experimental conditions.
Table 2: Anti-proliferative Activity of SMD-3040
| Cell Line | SMARCA4 Status | GI50 (nM) |
| SK-MEL-5 | Deficient | 8.8 |
| NCI-H838 | Deficient | 119 |
| A549 | Deficient | Not Reported |
| NCI-H1792 | Deficient | Not Reported |
| NCI-H1944 | Deficient | Not Reported |
| NCI-H1568 | Deficient | Not Reported |
| NCI-H1693 | Deficient | Not Reported |
| NCI-H1793 | Deficient | Not Reported |
| SK-MEL-28 | Wild-Type | >10,000 |
| NCI-H1975 | Wild-Type | >10,000 |
| NCI-H647 | Wild-Type | >10,000 |
Data synthesized from publicly available information. Specific values may vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of SMD-3040.
Caption: Western blot workflow for DC50 determination.
Caption: Cell viability (MTS) assay workflow for GI50 determination.
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax for SMARCA2 Degradation by Western Blot
This protocol details the procedure for quantifying the degradation of SMARCA2 protein in response to SMD-3040 treatment.
Materials:
-
SMARCA4-deficient (e.g., SK-MEL-5, NCI-H838) and SMARCA4 wild-type (e.g., SK-MEL-28) cell lines
-
Complete cell culture medium
-
SMD-3040
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SMD-3040 in complete culture medium. The final concentration range should span the expected DC50 value (e.g., 0.1 nM to 1000 nM). Include a DMSO-only vehicle control. Replace the medium in each well with the medium containing the appropriate concentration of SMD-3040 or DMSO.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.[10]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[11]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[10]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the SMARCA2 and SMARCA4 band intensities to the corresponding GAPDH band intensity.
-
Calculate the percentage of protein remaining for each treatment condition relative to the vehicle control.
-
Plot the percentage of remaining protein against the log concentration of SMD-3040 and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Determination of GI50 by MTS Cell Viability Assay
This protocol measures the effect of SMD-3040 on the proliferation of cancer cell lines.
Materials:
-
SMARCA4-deficient and wild-type cell lines
-
Complete cell culture medium
-
SMD-3040
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (to ensure exponential growth throughout the assay). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SMD-3040 in complete culture medium. Add the compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only for background).
-
Incubation: Incubate the plates for an extended period (e.g., 7 days) to allow for the anti-proliferative effects to manifest.
-
MTS Assay:
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[2][3]
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell growth.
-
Plot the percentage of growth inhibition against the log concentration of SMD-3040 and fit a dose-response curve to calculate the GI50 value.
-
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that SMD-3040 induces the ubiquitination of SMARCA2.
Materials:
-
Relevant cell line (e.g., SK-MEL-5)
-
SMD-3040
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Anti-SMARCA2 antibody
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat cells with SMD-3040 in the presence and absence of a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). Include a vehicle control.
-
Cell Lysis: Lyse the cells using a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-SMARCA2 antibody to capture SMARCA2 and any associated proteins.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
-
Western Blotting:
-
Elute the protein complexes from the beads and run them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of SMARCA2. A smear or ladder of high molecular weight bands indicates poly-ubiquitination.
-
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of SMD-3040. By systematically determining the DC50, Dmax, and GI50 values, and confirming the mechanism of action through ubiquitination assays, researchers can effectively characterize the potency, selectivity, and anti-cancer efficacy of this promising SMARCA2 degrader. These assays are critical for advancing our understanding of targeted protein degradation and for the development of novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell viability assessment [protocols.io]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"handling and storage recommendations for SMD-3040 intermediate-1"
An essential component in the synthesis of the potent and selective SMARCA2 PROTAC degrader SMD-3040, SMD-3040 intermediate-1 requires careful handling and storage to maintain its integrity and ensure the success of subsequent research and development activities.[1] This document provides detailed application notes and protocols for the proper management of this intermediate compound, designed for researchers, scientists, and drug development professionals.
Compound Information
Chemical Identity: this compound is a precursor in the synthesis of SMD-3040, a molecule designed to induce the degradation of the SMARCA2 protein.[1] SMD-3040 itself is comprised of a ligand for SMARCA2/4, a linker, and a VHL ligand, and has demonstrated significant anti-tumor activity in preclinical models.[2][3][4]
Storage Recommendations
Proper storage is critical to prevent degradation and ensure the long-term viability of this compound. The following table summarizes the recommended storage conditions, based on best practices for similar chemical compounds and information available for the final product, SMD-3040.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Long-term | Protect from light and moisture.[5] |
| 4°C | Short-term | Suitable for days to weeks.[3] | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | Use for working stocks.[2] |
Note: These recommendations are based on data for the final product, SMD-3040. Always consult the Certificate of Analysis provided by the supplier for specific storage instructions for this compound.[1]
Handling Protocols
Adherence to proper handling procedures is essential for user safety and to maintain the quality of the compound.
General Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Shipping and Receiving: The compound is typically shipped at ambient temperature and is stable for the duration of shipping.[2][3] Upon receipt, transfer to the recommended storage conditions as soon as possible.
Preparation of Stock Solutions
The following protocol outlines the preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for related compounds.[2]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in cryovials and store at -80°C for long-term use or -20°C for short-term use.[2]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of handling and the role of this compound in the synthesis of the final product.
Caption: Workflow for handling and preparation of this compound.
Caption: Role of this compound in the synthesis of SMD-3040.
Quality Control
To ensure the integrity of this compound, periodic quality control checks are recommended, especially for long-term stored materials.
Table 2: Recommended Quality Control Assays
| Assay | Purpose | Protocol |
| High-Performance Liquid Chromatography (HPLC) | To assess purity and detect degradation products. | Utilize a suitable C18 column with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the intermediate. | Couple the HPLC output to a mass spectrometer to verify the mass-to-charge ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure. | Dissolve a small sample in a deuterated solvent (e.g., DMSO-d6) and acquire ¹H and ¹³C spectra. |
These protocols and recommendations are intended to provide a comprehensive guide for the handling and storage of this compound. For all specific details and safety information, users must refer to the Safety Data Sheet (SDS) and the Certificate of Analysis (CoA) provided by the manufacturer.
References
Application Notes and Protocols for the Scale-up Synthesis of SMD-3040 from its Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader. The synthesis focuses on the final amide coupling step between a key carboxylic acid intermediate (the SMARCA2/4 ligand with a linker) and an amine intermediate (the VHL E3 ligase ligand). This guide is intended for researchers and professionals in drug development and medicinal chemistry who are looking to synthesize SMD-3040 or analogous PROTAC molecules on a larger scale. The protocols provided are based on established chemical principles for amide bond formation and purification in a process chemistry context.
Introduction
SMD-3040 is a heterobifunctional molecule designed to induce the degradation of the SMARCA2 protein by recruiting it to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted protein degradation approach is a promising therapeutic strategy for cancers with SMARCA4 deficiency.[1][2] As research progresses from discovery to preclinical and clinical development, the need for robust and scalable synthetic routes becomes critical.
This document outlines a proposed scale-up synthesis for the final step in the preparation of SMD-3040. The synthesis involves the coupling of two advanced intermediates:
-
Intermediate A (Amine): (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide
-
Intermediate B (Acid): (1r,4S)-4-((7-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxylic acid
The final amide bond formation between these two complex molecules is a critical transformation that requires careful optimization for scale-up.
Chemical Structures
SMD-3040:
-
IUPAC Name: (2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide[3]
-
Molecular Formula: C₅₂H₆₆N₁₀O₅S[3]
-
Molecular Weight: 943.23 g/mol [3]
Intermediate A (Amine):
-
IUPAC Name: (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide
-
Molecular Formula: C₂₃H₃₂N₄O₃S
Intermediate B (Acid):
-
IUPAC Name: (1r,4S)-4-((7-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxylic acid
-
Molecular Formula: C₂₉H₃₄N₆O₃
Proposed Synthetic Pathway
The final step in the synthesis of SMD-3040 is the formation of an amide bond between the carboxylic acid of Intermediate B and the primary amine of Intermediate A. This transformation is typically achieved using a peptide coupling agent.
Caption: Proposed final synthetic step for SMD-3040.
Experimental Protocols
Scale-up Synthesis of SMD-3040 via Amide Coupling
This protocol describes the gram-scale synthesis of SMD-3040 from its advanced intermediates.
Materials and Reagents:
| Reagent | Grade | Supplier |
| Intermediate A (Amine) | >95% Purity | Custom Synthesis |
| Intermediate B (Acid) | >95% Purity | Custom Synthesis |
| HATU | Reagent Grade | Commercial |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Commercial |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial |
| Dichloromethane (B109758) (DCM) | ACS Grade | Commercial |
| Saturated aq. Sodium Bicarbonate | ACS Grade | Commercial |
| Brine | ACS Grade | Commercial |
| Anhydrous Sodium Sulfate | ACS Grade | Commercial |
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Nitrogen inlet
-
Addition funnel
-
Rotary evaporator
-
Chromatography column
-
HPLC system for purification and analysis
Protocol:
-
Reaction Setup:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Intermediate B (Acid) (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the acid. Stir the solution under a nitrogen atmosphere.
-
-
Activation of Carboxylic Acid:
-
To the stirred solution, add HATU (1.1 eq) in one portion at room temperature.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise via an addition funnel over 15 minutes.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for the activation of the carboxylic acid.
-
-
Amide Coupling:
-
In a separate flask, dissolve Intermediate A (Amine) (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of Intermediate A to the reaction mixture dropwise over 30 minutes.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane (DCM).
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
For higher purity, perform preparative reverse-phase HPLC.
-
Quantitative Data (Representative):
| Parameter | Value |
| Scale | 10 g |
| Yield (after column) | 70-80% |
| Purity (by HPLC) | >95% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Room Temperature |
Process Workflow
Caption: Overall workflow for the scale-up synthesis of SMD-3040.
Quality Control and Characterization
The final product should be characterized to ensure its identity and purity.
Analytical Methods:
| Method | Purpose |
| HPLC | Purity assessment and quantification |
| LC-MS | Molecular weight confirmation |
| ¹H NMR | Structural elucidation |
| ¹³C NMR | Structural confirmation |
Representative Purity Profile:
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥ 98% |
| Identity (¹H NMR, MS) | Conforms to structure |
Discussion and Safety Considerations
-
Reagent Selection: HATU is a common and efficient coupling reagent for complex amide bond formations. Other reagents such as HBTU, T3P, or EDC/Oxyma could also be explored and may offer advantages in terms of cost or safety on a larger scale.
-
Solvent Selection: DMF is a common solvent for amide couplings due to its high polarity and ability to dissolve a wide range of substrates. However, due to its high boiling point and potential toxicity, alternative solvents like 2-MeTHF or acetonitrile (B52724) could be investigated for a more environmentally friendly process.
-
Work-up and Purification: The work-up procedure is designed to remove the bulk of the reagents and by-products. The choice between flash chromatography and preparative HPLC for purification will depend on the required purity and the scale of the synthesis. For multi-kilogram scale, crystallization might be a more viable purification method and should be developed.
-
Safety:
-
HATU and other coupling reagents can be hazardous; consult the Safety Data Sheet (SDS) before use.
-
DIPEA is a corrosive and flammable base.
-
DMF is a reproductive toxin.
-
All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Conclusion
The provided protocol offers a detailed framework for the scale-up synthesis of SMD-3040 via a final amide coupling step. This guide, along with the supporting data and workflows, should serve as a valuable resource for researchers and drug development professionals in the synthesis of this and other complex PROTAC molecules. It is important to note that for any scale-up synthesis, process optimization and safety assessments are crucial for a successful and safe outcome.
References
Application Notes and Protocols for SMD-3040 Intermediate-1 in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes detail the use of SMD-3040 intermediate-1, a key precursor in the synthesis of the potent and selective SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) degrader, SMD-3040. The final compound, SMD-3040, is a proteolysis-targeting chimera (PROTAC) that has demonstrated significant antitumor activity in preclinical studies, particularly in cancers with SMARCA4 deficiency through a synthetic lethality mechanism.[1]
SMD-3040 operates by hijacking the ubiquitin-proteasome system to induce the degradation of the SMARCA2 protein.[2][3] This document provides detailed protocols for the utilization of this compound in the synthesis of SMD-3040, alongside the biological context and activity of the final compound.
Application Notes
Primary Application: Synthesis of a Selective SMARCA2 PROTAC Degrader
This compound is a crucial building block for the synthesis of SMD-3040. It incorporates the SMARCA2-binding moiety, which is subsequently linked to a von Hippel-Lindau (VHL) E3 ligase-recruiting ligand via a linker. The primary application of this compound is therefore in the final coupling step to generate the bifunctional PROTAC molecule, SMD-3040.
Key Features of the Final Compound, SMD-3040:
-
High Potency: SMD-3040 induces degradation of SMARCA2 at low nanomolar concentrations.[1][4]
-
Selectivity: It exhibits high selectivity for the degradation of SMARCA2 over its close homolog SMARCA4.[1]
-
Therapeutic Potential: Demonstrates potent cell growth inhibition in SMARCA4-deficient cancer cell lines and robust in vivo antitumor activity.[1][4][5]
Data Presentation
The biological activity of the final compound, SMD-3040, synthesized from this compound, is summarized below.
Table 1: In Vitro Degradation Activity of SMD-3040
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Time (h) |
| HeLa | SMARCA2 | 12 | 91 | Not Specified |
| K-Mel-5 | SMARCA2 | 20 | >90 | Not Specified |
| SK-Mel-28 | SMARCA2 | 35 | >90 | Not Specified |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity of SMD-3040
| Cell Line | Cancer Type | SMARCA4 Status | GI₅₀ (nM) |
| SK-Mel-5 | Melanoma | Deficient | 8.8 |
| H838 | Lung Cancer | Deficient | Not Specified |
| A549 | Lung Cancer | Deficient | Not Specified |
GI₅₀: Half-maximal growth inhibition concentration.[4]
Experimental Protocols
Synthesis of SMD-3040 from this compound
This protocol outlines the final coupling step in the synthesis of SMD-3040, where this compound is reacted with the VHL E3 ligase ligand-linker moiety.
Materials:
-
This compound (CAS: 3033110-45-8)
-
VHL ligand-linker conjugate with a terminal carboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase preparatory HPLC system
-
Lyophilizer
Procedure:
-
Dissolve the VHL ligand-linker conjugate (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
To this solution, add HATU (1.5 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with methanol (B129727) and filter to remove any solids.
-
Purify the crude product by reverse-phase preparatory HPLC.
-
Combine the fractions containing the pure product and lyophilize to obtain SMD-3040 as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Visualizations
Signaling Pathway of SMD-3040
The following diagram illustrates the mechanism of action of SMD-3040 as a PROTAC, leading to the targeted degradation of the SMARCA2 protein.
Caption: Mechanism of SMD-3040 induced SMARCA2 degradation.
Experimental Workflow: Synthesis of SMD-3040
This diagram outlines the key step in the synthesis of SMD-3040 involving this compound.
Caption: Synthesis of SMD-3040 from its intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of SMD-3040 from Intermediate-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of SMD-3040 from intermediate-1. It is intended for researchers, scientists, and drug development professionals to optimize their experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC degrader.[1][2][3][4] The final step in the synthesis of many PROTACs involves an amide bond formation, which can present challenges.[5][6]
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the final coupling step of PROTAC synthesis are a common issue.[5] Several factors can contribute to this problem. Here is a systematic approach to troubleshoot and improve your yield:
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Reagent Quality: Ensure all reagents, especially the coupling agents (e.g., HATU, HOBt) and bases (e.g., DIPEA), are fresh and anhydrous. Moisture can significantly reduce the efficiency of the coupling reaction.
-
Reaction Conditions:
-
Temperature: While many amide couplings are performed at room temperature, gentle heating (e.g., 40-50 °C) might be necessary for sterically hindered or less reactive substrates.[5] Monitor the reaction for potential degradation at higher temperatures.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical method like LC-MS. An optimal reaction time should be determined, as prolonged reactions can lead to the formation of byproducts.[5]
-
-
Solubility: Poor solubility of either intermediate-1 or the coupling partner can hinder the reaction.[5] Consider using a co-solvent such as DMF or DMSO to ensure all reactants are fully dissolved. Sonication may also aid in dissolution.[5]
-
Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1-1.2 equivalents) of the more readily available or less expensive reagent can sometimes drive the reaction to completion.
Question: The reaction appears incomplete, with starting material remaining. What steps can I take to drive the reaction to completion?
Answer:
Incomplete conversion is a frequent challenge. Here are some strategies to address this:
-
Activation of the Carboxylic Acid: Ensure the carboxylic acid component is fully activated before or during the addition of the amine. If using coupling reagents like HATU, allow for a pre-activation period with the acid and base before adding the amine.
-
Choice of Coupling Reagent: If standard coupling reagents like HATU or EDC/HOBt are not effective, consider alternative, more potent coupling agents such as COMU or T3P.
-
pH of the Reaction Mixture: The basicity of the reaction is crucial. Ensure enough non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) is present to neutralize any acid salts of the amine and the acid formed during the reaction. The amount of base may need to be adjusted, especially if starting materials are in salt forms.[7]
Question: I'm observing significant byproduct formation. How can I minimize side reactions?
Answer:
Byproduct formation can complicate purification and reduce the yield of the desired product. Consider the following:
-
Side Reactions of Coupling Agents: Some coupling reagents can lead to side reactions. For example, HATU can sometimes react with the amine. Ensure the reaction conditions are optimized to favor the desired amide bond formation.
-
Protecting Groups: If either intermediate-1 or the coupling partner has other reactive functional groups, consider using appropriate protecting groups that can be removed after the coupling step.
-
Temperature Control: Running the reaction at a lower temperature may help to reduce the rate of side reactions relative to the desired reaction.
Question: The purification of SMD-3040 is proving difficult. What are some recommended purification strategies?
Answer:
PROTACs are often large molecules that can be challenging to purify.[5]
-
Chromatography: Reverse-phase HPLC (High-Performance Liquid Chromatography) is often the method of choice for purifying PROTACs. A gradient of a suitable solvent system (e.g., acetonitrile/water with a modifier like TFA or formic acid) will likely be required.
-
Solvent Selection for Extraction: During the workup, carefully select the extraction solvents to remove as many impurities as possible before chromatography.
-
Characterization of Impurities: If possible, characterize the major impurities to understand their origin and adjust the reaction or purification conditions accordingly. A common impurity can be the unreacted starting materials or byproducts from the coupling reaction.[5]
Frequently Asked Questions (FAQs)
Question: What is the general reaction type for the conversion of intermediate-1 to SMD-3040?
Answer:
The final step in the synthesis of SMD-3040 from intermediate-1 is typically an amide bond formation . This involves the coupling of a carboxylic acid derivative with an amine derivative.
Question: What are the key reagents for this amide coupling reaction?
Answer:
The key reagents generally include:
-
Intermediate-1 (either the carboxylic acid or amine component)
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The corresponding coupling partner (amine or carboxylic acid)
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A coupling reagent to activate the carboxylic acid (e.g., HATU, HOBt/EDC).
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A non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize acids.
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An anhydrous solvent (e.g., DMF, DCM).
Question: How should I monitor the progress of the reaction?
Answer:
The progress of the reaction should be monitored by a suitable analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC). This will allow you to track the consumption of starting materials and the formation of the product.
Question: What are the recommended storage conditions for SMD-3040?
Answer:
SMD-3040 should be stored at -20°C, protected from light and moisture to ensure its stability.[8]
Experimental Protocol and Data
The following table summarizes a typical experimental protocol for the final amide coupling step to synthesize SMD-3040. Note that specific amounts and reaction times may need to be optimized for your specific setup.
| Parameter | Value/Condition | Notes |
| Starting Materials | Intermediate-1 (amine), Carboxylic acid partner | Ensure high purity of starting materials. |
| Coupling Reagent | HATU (1.2 eq) | Other reagents like HOBt/EDC can be used. |
| Base | DIPEA (3.0 eq) | Ensure the base is anhydrous. |
| Solvent | Anhydrous DMF | Ensure the solvent is dry. |
| Temperature | Room Temperature (can be heated to 40-50 °C) | Monitor for degradation at higher temperatures. |
| Reaction Time | 2-16 hours | Monitor by LC-MS to determine completion. |
| Workup | Aqueous workup and extraction | Use appropriate solvents to remove water-soluble impurities. |
| Purification | Reverse-phase HPLC | Gradient elution is typically required. |
| Typical Yield | 40-60% | Yields can vary based on scale and purity of reagents. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of SMD-3040.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMD-3040 - Ruixibiotech [ruixibiotech.com]
Technical Support Center: Purification of Compound-X (formerly SMD-3040 intermediate-1)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of Compound-X , a key intermediate in the synthesis of SMD-3040.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of Compound-X?
A1: The most frequently observed impurities are unreacted starting materials, byproducts from side reactions (e.g., dimers, isomers), and residual solvents or reagents. The specific impurity profile can vary based on the exact reaction conditions used.
Q2: What is the recommended first-pass purification strategy for Compound-X?
A2: For initial purification on a lab scale, flash column chromatography is the recommended starting point. The choice of stationary and mobile phases should be guided by the polarity of Compound-X and its major impurities, as determined by Thin Layer Chromatography (TLC).
Q3: How can I effectively remove residual palladium catalyst from my sample of Compound-X?
A3: Residual palladium can often be removed by treating the crude product solution with a palladium scavenger resin. Alternatively, filtration through a pad of celite or activated carbon can also be effective in reducing palladium levels.
Q4: Is Compound-X prone to degradation during purification?
A4: Compound-X can be sensitive to prolonged exposure to acidic or basic conditions. It is recommended to maintain a neutral pH during workup and purification steps whenever possible. If the compound shows signs of degradation on silica (B1680970) gel, using a deactivated (e.g., triethylamine-treated) silica gel or switching to an alternative stationary phase like alumina (B75360) may be beneficial.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Compound-X.
Issue 1: Poor Separation During Column Chromatography
Question: My column chromatography is resulting in poor separation between Compound-X and a major impurity. What steps can I take to improve this?
Answer: Improving chromatographic separation requires a systematic approach. The following workflow can help you troubleshoot and optimize your method.
Caption: Troubleshooting workflow for poor chromatographic separation.
Issue 2: Compound-X Fails to Crystallize
Question: I am unable to induce crystallization of Compound-X from my purified amorphous solid. What should I do?
Answer: Crystallization can be a challenging step. If initial attempts fail, a systematic screening of different solvents and conditions is recommended.
Summary of Solvent Screening for Crystallization
| Solvent System | Observation | Purity (by HPLC) | Yield (%) |
| Isopropanol/Heptane (1:5) | Oiled out | N/A | N/A |
| Ethyl Acetate (B1210297)/Hexane (1:3) | Amorphous precipitate | 95.8% | 85 |
| Acetone | Clear Solution | N/A | N/A |
| Toluene/Heptane (1:2) | Crystalline Solid | 99.7% | 78 |
| Dichloromethane/Pentane (1:4) | Amorphous precipitate | 96.1% | 82 |
Based on screening, a Toluene/Heptane solvent system provides the highest purity crystalline solid.
Issue 3: High Levels of Residual Solvent in Final Product
Question: My final batch of Compound-X has high levels of residual ethyl acetate according to NMR analysis. How can I reduce it?
Answer: High levels of residual solvent are common when the product is an amorphous solid. The following table outlines methods to reduce solvent content.
Methods for Residual Solvent Removal
| Method | Equipment Needed | Typical Duration | Expected Outcome |
| Drying under high vacuum | High-vacuum pump, desiccator | 12-24 hours | Reduction of volatile solvents. |
| Re-dissolving and precipitation | Glassware, anti-solvent | 2-4 hours | Trapped solvent is released. |
| Trituration with a non-solvent | Glassware, non-solvent (e.g., Hexane) | 1-2 hours | Dissolves residual solvent. |
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
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Stationary Phase Selection: Use standard-grade silica gel (40-63 µm).
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Solvent System Selection: Based on TLC analysis, a gradient of 10% to 40% Ethyl Acetate in Hexane is recommended.
-
Column Packing: Prepare a slurry of silica gel in 10% Ethyl Acetate/Hexane and pour it into the column. Allow it to pack under light pressure.
-
Sample Loading: Dissolve the crude Compound-X in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Load this powder evenly onto the top of the packed column.
-
Elution: Start the elution with 10% Ethyl Acetate/Hexane. Gradually increase the polarity to 40% Ethyl Acetate over 10 column volumes.
-
Fraction Collection: Collect fractions based on UV detection (if available) or by monitoring with TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified Compound-X.
Protocol 2: Crystallization from Toluene/Heptane
-
Dissolution: Dissolve the purified amorphous Compound-X (1.0 g) in a minimal amount of warm Toluene (approx. 5 mL) at 50°C.
-
Induce Precipitation: While stirring, slowly add Heptane (10 mL) as an anti-solvent. The solution should become cloudy.
-
Cooling & Maturation: Turn off the heat and allow the mixture to cool slowly to room temperature. Continue stirring for 2-4 hours. For improved yield, cool the mixture in an ice bath for an additional hour.
-
Isolation: Collect the resulting crystalline solid by vacuum filtration.
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Washing: Wash the filter cake with a small amount of cold Heptane.
-
Drying: Dry the crystals under high vacuum at 40°C for 12 hours to remove residual solvents.
Caption: Experimental workflow for the crystallization of Compound-X.
"side reactions in the conversion of intermediate-1 to SMD-3040"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC degrader. The following information addresses potential side reactions and offers solutions to common issues encountered during the conversion of key intermediates to the final product.
Frequently Asked Questions (FAQs)
Q1: What is the final key step in the synthesis of SMD-3040?
A1: The final step in the reported synthesis of SMD-3040 is an amide coupling reaction between Intermediate 38 (the carboxylic acid-bearing SMARCA2/4 ligand with the linker) and a VHL ligand amine salt. This reaction is typically mediated by a coupling agent like HATU in the presence of a non-nucleophilic base such as DIPEA in an anhydrous polar aprotic solvent like DMF.
Q2: I am observing a low yield of SMD-3040 in the final coupling step. What are the potential causes?
A2: Low yields in this type of amide coupling can stem from several factors:
-
Reagent Quality: The coupling reagents (e.g., HATU), base (e.g., DIPEA), and solvent (e.g., DMF) must be of high quality and anhydrous. Moisture can significantly impede the reaction.
-
Incomplete Activation: The carboxylic acid of Intermediate 38 may not be fully activated by the coupling reagent before the addition of the amine.
-
Side Reactions: The amine of the VHL ligand can react with the coupling reagent, leading to the formation of inactive byproducts.
-
Degradation: The starting materials or the product might be sensitive to the reaction conditions, leading to degradation.
-
Stoichiometry: Incorrect molar ratios of the reactants can lead to incomplete conversion.
Q3: What are some common side reactions to be aware of during the synthesis of SMD-3040?
A3: Potential side reactions include:
-
Epimerization: The stereocenter alpha to the carbonyl group in the VHL ligand is susceptible to epimerization, especially in the presence of a strong base or elevated temperatures.
-
Guanidinium (B1211019) Byproduct Formation: The amine of the VHL ligand can react with HATU to form a guanidinium byproduct, which consumes both the amine and the coupling reagent.
-
Dimerization: If not carefully controlled, the carboxylic acid intermediate can potentially dimerize.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing its reaction with the amine.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Poor Reagent Quality | Use fresh, high-purity, and anhydrous coupling reagents, base, and solvent. Handle moisture-sensitive reagents under an inert atmosphere (e.g., Argon or Nitrogen). |
| Inefficient Reaction | Pre-activate the carboxylic acid (Intermediate 38) with HATU and DIPEA for a few minutes before adding the VHL ligand amine. This can minimize the side reaction between the amine and HATU. |
| Suboptimal Temperature | Most HATU-mediated couplings perform well at room temperature. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50°C) may help, but monitor for potential side reactions like epimerization. |
| Incorrect Stoichiometry | A slight excess of the coupling agent and base relative to the carboxylic acid is typically used. A common starting point is 1.2 equivalents of HATU and 2.0 equivalents of DIPEA. |
Issue 2: Difficult Purification of SMD-3040
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials | Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the limiting reagent. Adjust stoichiometry if necessary. |
| Formation of Byproducts | Use pre-adsorption of the crude product onto silica (B1680970) gel before column chromatography to improve separation. Employ a suitable gradient elution system, for example, a gradient of methanol (B129727) in dichloromethane. |
| Urea Byproducts from Coupling Reagents | If using coupling reagents like EDC, ureas can be difficult to remove. Using HATU or HBTU often results in byproducts that are more easily separated by chromatography. |
Experimental Protocols
Synthesis of SMD-3040 (Final Step)
This protocol is based on the published synthesis of SMD-3040.[1]
Materials:
-
Intermediate 38 (SMARCA2/4 ligand-linker carboxylic acid)
-
VHL ligand amine salt
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane and Methanol)
Procedure:
-
To a solution of Intermediate 38 (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 5 minutes to pre-activate the carboxylic acid.
-
Add the VHL ligand amine salt (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2 hours or until the reaction is complete as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford SMD-3040.
Visualizations
Caption: Final amide coupling step in the synthesis of SMD-3040.
Caption: Troubleshooting flowchart for low yield of SMD-3040.
References
Technical Support Center: Optimizing Reaction Conditions for SMD-3040 Synthesis
Welcome to the technical support center for the synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC degrader. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate potential challenges during the multi-step synthesis of this complex molecule.
I. General FAQs
This section addresses high-level questions regarding the synthesis of SMD-3040.
| Question | Answer |
| What is the overall synthetic strategy for SMD-3040? | The synthesis of SMD-3040 involves a convergent approach. This strategy entails the separate synthesis of three key building blocks: the SMARCA2/4 ligand, the VHL E3 ligase ligand, and a linker moiety. These fragments are then coupled together in the final steps of the synthesis. |
| What are the major challenging steps in the synthesis? | Key challenges often arise during the formation of the spirocyclic linker, the final amide coupling of the complex fragments, and the purification of the final product due to its size and polarity. Careful optimization of coupling reagents, reaction times, and purification techniques is crucial. |
| What analytical techniques are recommended for characterization? | For complete characterization of intermediates and the final SMD-3040 product, a combination of 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) is essential to confirm the structure and purity. UPLC-MS is also critical for monitoring reaction progress and assessing final purity. |
II. Troubleshooting Guide by Synthetic Stage
This guide provides specific troubleshooting advice for key stages of the SMD-3040 synthesis, based on commonly encountered issues in PROTAC synthesis.
Stage 1: Synthesis of the SMARCA2/4 Ligand Intermediate
The synthesis of the SMARCA2/4 ligand involves the construction of a substituted pyridazine (B1198779) core.
Diagram: Synthetic Workflow for SMARCA2/4 Ligand
Caption: Workflow for SMARCA2/4 Ligand Synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki Coupling | - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of Palladium catalyst and ligand.- Screen different bases (e.g., K2CO3, Cs2CO3) and solvent systems (e.g., Dioxane/H2O, Toluene (B28343)/EtOH/H2O).- Increase the reaction temperature incrementally, monitoring for decomposition. |
| Incomplete Cyclization | - Insufficient reaction time- Low temperature | - Extend the reaction time and monitor by TLC or LC-MS.- Gradually increase the temperature to drive the reaction to completion. |
| Side product formation | - Over-reaction or decomposition- Cross-reactivity of functional groups | - Reduce reaction temperature or time.- Ensure appropriate protecting groups are used for sensitive functionalities. |
Stage 2: Synthesis of the VHL Ligand and Linker Arm
This stage involves the synthesis of the hydroxylated proline-based VHL ligand and its attachment to the spirocyclic linker.
Diagram: VHL Ligand and Linker Assembly
Caption: Assembly of the VHL-Linker Fragment.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Epimerization during Amide Coupling | - Strong base or high temperature | - Use a milder coupling agent such as HATU or COMU with a non-nucleophilic base like DIPEA.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Low yield in Spirocycle Formation | - Steric hindrance- Ring strain | - Explore alternative catalytic systems or reaction conditions.- Consider a multi-step approach to construct the spirocycle if a one-pot reaction is inefficient. |
| Difficulty in purifying the VHL-Linker fragment | - Similar polarity to starting materials or byproducts | - Employ advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC).- Consider a crystallization step if the product is a solid. |
Stage 3: Final Assembly and Deprotection
This final stage involves the crucial amide coupling of the two large fragments followed by the removal of any protecting groups.
Diagram: Final Synthesis Steps
Caption: Final assembly and deprotection of SMD-3040.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Final Amide Coupling | - Steric hindrance between large fragments- Poor solubility of reactants | - Use a highly efficient coupling reagent like PyBOP or HATU in excess.- Increase the reaction time and/or temperature cautiously.- Screen for a solvent system that fully dissolves both fragments (e.g., DMF, NMP, or a mixture). |
| Low recovery after purification | - Adsorption of the polar product onto silica (B1680970) gel- Degradation during purification | - Use reverse-phase chromatography (e.g., C18) for purification.- Avoid prolonged exposure to acidic or basic conditions during workup and purification. |
| Incomplete Deprotection (e.g., Boc removal) | - Insufficient acid strength or concentration- Short reaction time | - Use a stronger acid (e.g., 4M HCl in Dioxane or neat TFA).- Increase the reaction time and monitor carefully by LC-MS to avoid side reactions. |
| Presence of impurities in the final product | - Incomplete reactions in previous steps- Side products from the final coupling or deprotection | - Re-purify the final compound using preparative HPLC with a shallow gradient.- Characterize impurities by MS/MS and NMR to identify their origin and optimize the relevant synthetic step. |
III. Experimental Protocols
The following are generalized protocols for key reaction types in the synthesis of SMD-3040. For specific quantities and detailed procedures, refer to the supporting information of the primary publication: Journal of Medicinal Chemistry2023 , 66 (15), 10761–10781.
General Protocol for Amide Coupling (e.g., Final Coupling)
-
Dissolve the carboxylic acid fragment (1.0 equiv.) and the amine fragment (1.0-1.2 equiv.) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Add the coupling reagent (e.g., HATU, 1.2-1.5 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv.) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
General Protocol for Boc Deprotection
-
Dissolve the Boc-protected compound in an appropriate solvent (e.g., DCM, Dioxane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid (TFA) or a solution of HCl in dioxane) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the disappearance of the starting material by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.
-
The resulting amine salt is often used in the next step without further purification or can be neutralized with a mild base and purified if necessary.
IV. Quantitative Data Summary
For precise quantitative data, including reagent amounts, yields, and analytical data, please consult the experimental section of the aforementioned primary research article. The following table provides a template for organizing such data for key reaction steps.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (LC-MS) |
| Suzuki Coupling | Aryl halide, Boronic acid | Pd catalyst, Base, Solvent, Temperature, Time | Biaryl intermediate | Data from publication | Data from publication |
| Final Amide Coupling | SMARCA2/4 ligand-acid, VHL-linker-amine | Coupling reagent, Base, Solvent, Temperature, Time | Protected SMD-3040 | Data from publication | Data from publication |
| Boc Deprotection | Protected SMD-3040 | Acid, Solvent, Temperature, Time | SMD-3040 | Data from publication | Data from publication |
This technical support center provides a foundational guide for the synthesis of SMD-3040. Successful synthesis of this complex molecule relies on careful execution, in-process monitoring, and thorough characterization. For further detailed information, direct reference to the primary literature is strongly recommended.
PROTAC Synthesis and Validation: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for PROTAC Development. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the synthesis, validation, and optimization of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are revolutionary bifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POI).[1][2] They consist of two ligands connected by a chemical linker: one binds the POI, and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2][4]
This guide provides answers to frequently asked questions, detailed experimental protocols, and data to help you navigate the complexities of PROTAC development.
PROTAC Mechanism of Action
dot graph PROTAC_Mechanism { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions POI [label="Target Protein\n(POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E3 [label="E3 Ubiquitin Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ternary [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PolyUb [label="Poly-Ubiquitinated\nPOI", fillcolor="#4285F4", fontcolor="#FFFFFF", style="rounded,filled,dashed"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degraded [label="Degraded Peptides", shape=plaintext, fontcolor="#202124"];
// Edges POI -> Ternary; PROTAC -> Ternary; E3 -> Ternary; Ternary -> PolyUb [label="Ubiquitination"]; Ub -> Ternary; PolyUb -> Proteasome [label="Recognition"]; Proteasome -> Degraded [label="Degradation"]; } mend Caption: The PROTAC catalytic cycle: forming a ternary complex to induce ubiquitination and subsequent proteasomal degradation of a target protein.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: No Target Degradation Observed
Q: My PROTAC shows good binary binding to my target protein and the E3 ligase, but I don't see any degradation in cells. What are the next steps?
A: This is a common and multifaceted problem. A logical troubleshooting workflow is essential. Start by confirming the basics and then move to more complex biological questions.
dot graph Troubleshooting_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2.5];
// Nodes Start [label="No Degradation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Check_Perm [label="1. Assess Cell Permeability\n(e.g., PAMPA, Caco-2, NanoBRET)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Ternary [label="2. Confirm Ternary Complex Formation\n(e.g., SPR, TR-FRET, NanoBRET)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Hook [label="3. Investigate Hook Effect\n(Test broader concentration range)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Stability [label="4. Check Compound Stability\n(LC-MS analysis of media)", fillcolor="#FBBC05", fontcolor="#202124"]; Redesign [label="Redesign PROTAC\n(Modify Linker, Ligands)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> Check_Perm; Check_Perm -> Check_Ternary [label="Permeable"]; Check_Ternary -> Check_Hook [label="Complex Forms"]; Check_Hook -> Check_Stability [label="No Hook Effect"]; Check_Stability -> Redesign [label="Stable"];
// Negative Paths Check_Perm -> Redesign [label="Not Permeable", style=dashed, color="#EA4335"]; Check_Ternary -> Redesign [label="No Complex", style=dashed, color="#EA4335"]; Check_Hook -> Redesign [label="Hook Effect Confirmed", style=dashed, color="#EA4335"]; } mend Caption: A logical workflow for troubleshooting the absence of PROTAC-mediated degradation.
Troubleshooting Steps:
-
Assess Cell Permeability: PROTACs are often large molecules that fall "beyond the rule of 5" and may have poor cell permeability.[5][6]
-
Solution: Use assays like PAMPA (Parallel Artificial Membrane Permeability Assay) for passive permeability or Caco-2 assays, which also account for active transport.[7] Cellular target engagement assays like NanoBRET™ can quantitatively measure intracellular accumulation.[8][9] If permeability is low, redesigning the linker to be shorter, more rigid, or more hydrophobic may help.[5][6][10]
-
-
Confirm Ternary Complex Formation: Successful binary binding does not guarantee a stable and productive ternary complex (POI-PROTAC-E3).[11][12] The geometry and stability of this complex are critical for efficient ubiquitination.[2][]
-
Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET™ to directly measure ternary complex formation and stability.[11][][14] A PROTAC with a higher ternary binding affinity, even with lower binary affinity, can be more potent.[15]
-
-
Investigate the "Hook Effect": At high concentrations, PROTACs can form unproductive binary complexes (PROTAC-POI or PROTAC-E3), which prevents the formation of the productive ternary complex and reduces degradation.[12][16][17] This leads to a characteristic bell-shaped dose-response curve.[12]
-
Check Compound Stability: The PROTAC molecule may be unstable in cell culture media or rapidly metabolized by cells.
-
Solution: Use LC-MS to analyze the concentration and integrity of your PROTAC in the experimental media over the time course of your experiment.[7]
-
Issue 2: Weak Degradation (High DC₅₀ / Low Dₘₐₓ)
Q: My PROTAC degrades the target protein, but the potency (DC₅₀) is low and the maximum degradation (Dₘₐₓ) is incomplete. How can I optimize it?
A: This is a common optimization challenge. The linker is a critical component that significantly influences PROTAC efficiency.[3][4][18]
Optimization Strategies:
-
Linker Length and Composition: The length and chemical nature of the linker are paramount for establishing a productive ternary complex.[3][] An overly short linker can cause steric clashes, while a very long one may not provide sufficient stability.[3]
-
Linker Attachment Points: The position where the linker is attached to the POI ligand and the E3 ligand (the "exit vector") can dramatically alter the geometry of the ternary complex and, consequently, degradation efficiency.
-
Solution: If synthetically feasible, design and test PROTACs with the linker attached to different points on one or both ligands.
-
-
Cooperativity: Cooperativity describes how the binding of one protein partner (e.g., POI) to the PROTAC influences the binding of the second partner (E3 ligase). Positive cooperativity, where the formation of the ternary complex is favored over the individual binary complexes, is highly desirable and often correlates with potent degradation.[11]
-
Solution: Measure cooperativity using biophysical methods like SPR.[11] If cooperativity is negative or neutral, linker and ligand modifications are necessary to find more favorable protein-protein interactions in the ternary complex.
-
Issue 3: Poor Solubility or Permeability
Q: My PROTAC has very low solubility in aqueous buffers, making cellular experiments difficult. What can I do?
A: Poor solubility is a major hurdle for many PROTACs due to their high molecular weight and often lipophilic nature.[5][22]
Troubleshooting Steps:
-
Stock Solution and Dilution: Always prepare a high-concentration stock solution in an organic solvent like DMSO.[22] When diluting into aqueous media, add the stock solution slowly while vortexing to avoid precipitation.[22]
-
Formulation Strategies: For in vivo studies or challenging in vitro assays, formulation strategies can be employed. This includes using co-solvents or encapsulating the PROTAC in nanoparticles or lipid-based formulations.[5][10][23]
-
Linker Modification: The linker composition can be modified to improve solubility. Incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) is a common strategy.[18][22][24] However, there is a trade-off, as increasing hydrophilicity can sometimes decrease cell permeability.[22]
-
Prodrug Approach: A prodrug strategy can be used where a lipophilic group is attached to the PROTAC to improve membrane crossing, which is then cleaved inside the cell to release the active PROTAC.[5]
Quantitative Data Summary
Systematic evaluation is key to optimizing PROTACs. The tables below provide examples of how quantitative data can be structured to compare different PROTAC designs.
Table 1: Example of Linker Length Optimization for an ERα-Targeting PROTAC
| PROTAC Candidate | Linker Composition | Linker Length (atoms) | ERα Binding Affinity (Kᵢ, nM) | Degradation (DC₅₀, nM) |
| PROTAC-1 | Alkyl Chain | 12 | ~50 | > 1000 |
| PROTAC-2 | Alkyl Chain | 16 | ~50 | ~100 |
| PROTAC-3 | Alkyl Chain | 20 | ~50 | ~500 |
| PROTAC-4 | Alkyl/PEG | 18 | ~60 | ~250 |
Data is illustrative, based on principles showing that linker length does not significantly affect binary binding affinity but has a profound impact on degradation efficiency, with an optimal length often observed.[21]
Table 2: Example Comparing Binary vs. Ternary Complex Affinities
| PROTAC | Target | Binary K_D (Target) | Binary K_D (E3 Ligase) | Ternary K_D (on E3 surface) | Cooperativity (α) | Cellular DC₅₀ |
| MZ1 | BRD4(BD2) | 27 nM | 70 nM | 7.4 nM | >1 | Potent |
| ARV-771 | BRD4(BD2) | 2 nM | 60 nM | 3.0 nM | >1 | Potent |
Data is illustrative, based on SPR studies showing that the affinity of the ternary complex can be stronger than the individual binary interactions (positive cooperativity, α > 1), which often correlates with potent cellular degradation.[11]
Key Experimental Protocols
Detailed and consistent protocols are crucial for generating reliable data.
Protocol 1: Western Blot for Protein Degradation
Western blotting is a fundamental technique to directly measure the amount of target protein remaining after PROTAC treatment.[1] It is used to determine key parameters like DC₅₀ and Dₘₐₓ.[1]
1. Cell Seeding and Treatment:
-
Seed cells in multi-well plates (e.g., 6-well) at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest.[1][25] Allow cells to adhere overnight.
-
Prepare serial dilutions of your PROTAC in fresh culture medium. Include a vehicle-only control (e.g., DMSO).[25]
-
Aspirate the old medium and add the PROTAC-containing medium to the cells.[26]
-
Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).[25]
2. Cell Lysis and Protein Quantification:
-
After incubation, place plates on ice and wash cells twice with ice-cold PBS.[25][26]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18][25]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[26]
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[25][26]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[25][26]
3. SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x.[26]
-
Boil samples at 95-100°C for 5-10 minutes to denature the proteins.[25][26]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[26]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1] Confirm transfer with Ponceau S staining.[1][26]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[25][26]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1][26]
-
Wash the membrane three times with TBST.[26]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25][26]
-
Wash the membrane three times with TBST.[26]
5. Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[26]
-
If necessary, strip the membrane and re-probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[26]
-
Quantify band intensities using densitometry software (e.g., ImageJ).[26]
Protocol 2: Nano-Glo® HiBiT Assay for Degradation Kinetics
The HiBiT assay is a sensitive, real-time lytic assay that allows for kinetic monitoring of protein degradation in live cells.[27] It relies on CRISPR-Cas9 to tag the endogenous target protein with a small 11-amino-acid HiBiT peptide.
1. Cell Preparation:
-
Use a cell line where the target protein is endogenously tagged with HiBiT and which stably expresses the complementary LgBiT protein.
-
Plate cells in a white, 96-well or 384-well plate and incubate overnight.[27]
2. Reagent Preparation and Treatment:
-
Prepare a 1X solution of Nano-Glo® Endurazine™ Live Cell Substrate in the appropriate assay medium.[27]
-
Aspirate the cell culture medium and add the Endurazine™ solution to each well. Incubate for at least 2 hours to allow the signal to equilibrate.[27]
-
Prepare a 10X serial dilution of the PROTAC.
-
Add the 10X PROTAC solution to the wells to achieve the final desired concentration.[27]
3. Kinetic Measurement:
-
Immediately place the plate in a luminometer pre-equilibrated to 37°C.
-
Collect kinetic luminescence measurements over the desired time course (e.g., every 5-10 minutes for 24 hours).[27]
4. Data Analysis:
-
Normalize the luminescence data to time zero for each concentration.
-
Plot the normalized luminescence against time to visualize degradation kinetics.
-
From this data, key parameters such as the degradation rate, DC₅₀, and Dₘₐₓ can be calculated.[28]
dot graph Ubiquitin_Proteasome_System { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Ub [label="Ubiquitin (Ub)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E1 [label="E1\n(Activating Enzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E2 [label="E2\n(Conjugating Enzyme)", fillcolor="#FBBC05", fontcolor="#202124"]; E3 [label="E3 Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"]; POI [label="Target Protein\n(POI)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PolyUb_POI [label="Poly-Ub POI", fillcolor="#F1F3F4", fontcolor="#202124"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Ub -> E1 [label="ATP"]; E1 -> E2 [label="Ub Transfer"]; E2 -> E3 [label="Ub Transfer"]; E3 -> PolyUb_POI [label="PROTAC-mediated\nUb Transfer"]; POI -> PolyUb_POI; PolyUb_POI -> Proteasome; } mend Caption: The Ubiquitin-Proteasome System (UPS) hijacked by PROTACs for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. explorationpub.com [explorationpub.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. tandfonline.com [tandfonline.com]
- 16. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Essential Role of Linkers in PROTACs [axispharm.com]
- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. promega.com [promega.com]
- 28. pubs.acs.org [pubs.acs.org]
"degradation of SMD-3040 intermediate-1 and prevention"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation and prevention of SMD-3040 intermediate-1. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the common causes of its degradation?
A1: this compound is a crucial precursor in the synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC degrader. Like many complex organic molecules, its stability can be compromised by several factors, including:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxygen, which can be accelerated by light or the presence of metal ions.
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation.
-
Thermal Degradation: Decomposition at elevated temperatures.
Q2: I am observing unexpected peaks in the HPLC analysis of my this compound sample. Could these be degradation products?
A2: It is highly likely that new, unexpected peaks in your HPLC chromatogram are due to degradation. To confirm this, you should:
-
Analyze a freshly prepared sample or a reference standard stored under ideal conditions (e.g., -20°C, protected from light and moisture). If the peaks are absent in the control, they are likely degradants.[1]
-
Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products. Comparing the retention times of the peaks from your sample with those from the stressed samples can help in identification.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store at or below -20°C.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[2]
-
Moisture: Store in a tightly sealed container with a desiccant to minimize exposure to humidity.[2]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q4: How can I prevent degradation of this compound in solution during my experiments?
A4: Degradation in solution can be minimized by:
-
Using high-purity, anhydrous solvents.
-
Preparing solutions fresh for each experiment. If storage is necessary, store solutions at low temperatures and protected from light.
-
Using buffers to control the pH of aqueous solutions, as hydrolysis rates can be pH-dependent.[3]
-
Degassing solvents to remove dissolved oxygen can help prevent oxidative degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low purity or unexpected peaks in a newly received sample of this compound. | Degradation during shipping or improper storage by the supplier. | Contact the supplier for a certificate of analysis and inquire about their shipping and handling procedures. Analyze the sample immediately upon receipt and compare it with the supplier's data. |
| Inconsistent experimental results using the same batch of this compound. | Degradation of the stock solution or improper handling. | Prepare fresh stock solutions for each set of experiments. If using a stored stock solution, re-verify its purity by HPLC before use. Ensure consistent handling procedures across all experiments. |
| Rapid degradation observed when the compound is used in an aqueous buffer. | Hydrolysis. | Determine the optimal pH for stability by performing a pH stability study. Use buffers to maintain the pH in the desired range. If possible, minimize the time the compound spends in aqueous solution. |
| Formation of colored byproducts in the solid-state or in solution. | Photodegradation or oxidation. | Ensure the compound is always protected from light. When working with solutions, use amber-colored labware. Consider adding antioxidants to the formulation if compatible with your experimental setup.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose a solution of the compound to a UV lamp (254 nm) for 24 hours. A control sample should be kept in the dark.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV and LC-MS to identify and quantify the degradation products.[5][6]
Illustrative Data from Forced Degradation Study:
| Stress Condition | % Degradation | Number of Major Degradants | Notes |
| Control | < 1% | 0 | Stored at 4°C, protected from light. |
| 0.1 M HCl, 60°C | 15% | 2 | Suggests susceptibility to acid hydrolysis. |
| 0.1 M NaOH, 60°C | 25% | 3 | Higher degradation under basic conditions. |
| 3% H₂O₂, RT | 18% | 2 | Indicates potential for oxidation. |
| 80°C (Solid) | 8% | 1 | Relatively stable to dry heat. |
| UV Light (254 nm) | 35% | 4 | Highly susceptible to photolytic degradation. |
Protocol 2: Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Common degradation pathways for this compound.
Caption: Workflow for investigating the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biofargo.com [biofargo.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. ijmr.net.in [ijmr.net.in]
Technical Support Center: Purity Confirmation of SMD-3040 Intermediate-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the purity of SMD-3040 intermediate-1, a key component in the synthesis of the SMARCA2 PROTAC degrader SMD-3040.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a chemical building block used in the synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC degrader with potential antitumor activity.[1][2][3][4] The purity of this intermediate is critical because impurities can carry through the synthetic process, potentially affecting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[5] Impurities can lead to the formation of unwanted by-products, reduce reaction yields, and introduce toxic or allergenic components.[5]
Q2: What are the common types of impurities found in pharmaceutical intermediates?
A2: Impurities in pharmaceutical intermediates are broadly categorized as:
-
Organic Impurities: These can include starting materials, by-products of the synthesis, other intermediates, and degradation products.[6][7][8]
-
Inorganic Impurities: These often originate from the manufacturing process and can include reagents, catalysts, heavy metals, and inorganic salts.[8][9]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis that remain in the final product.[6][10]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating and quantifying organic impurities.[6][11] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is ideal for identifying volatile and semi-volatile impurities, including residual solvents.[6][12] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and can also be used to assess purity.[6][13][14]
Q4: What are the typical purity acceptance criteria for a pharmaceutical intermediate?
A4: Purity acceptance criteria are determined on a case-by-case basis, considering the nature of the intermediate, the subsequent synthetic steps, and regulatory guidelines. The International Council for Harmonisation (ICH) guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances.[10] For example, impurities present at a level below 0.1% may not require identification unless they are expected to be unusually potent or toxic.[10]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purity analysis of this compound.
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment.[11] Common issues and their solutions are outlined below.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction with active sites on the column; Column overload; Inappropriate mobile phase pH. | Use a high-purity silica (B1680970) column; Reduce sample concentration/injection volume; Adjust mobile phase pH to suppress ionization of the analyte.[15] |
| Peak Fronting | Column overload; Poor sample solubility in the mobile phase. | Decrease injection volume or sample concentration; Ensure the sample is fully dissolved in the mobile phase.[16] |
| Baseline Noise or Drift | Contaminated detector cell; Air bubbles in the system; Inconsistent mobile phase composition. | Flush the detector cell with a strong solvent like methanol (B129727) or isopropanol; Degas the mobile phase; Prepare fresh mobile phase.[17][18] |
| Inconsistent Retention Times | Fluctuations in column temperature; Changes in mobile phase composition or flow rate. | Use a column oven for temperature control; Prepare fresh mobile phase daily; Check the pump for leaks and ensure a consistent flow rate.[17] |
| Unexpected Peaks (Ghost Peaks) | Late eluting compounds from a previous injection; Contamination in the mobile phase or sample. | Use a sufficient gradient or isocratic run time to elute all components; Use high-purity solvents and filter samples before injection.[15] |
Purity Confirmation Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.
Key Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To separate and quantify impurities in this compound.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective.
-
Gradient Program: A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength appropriate for the chromophore in this compound (a photodiode array (PDA) detector is recommended to assess peak purity).[19]
-
-
Data Analysis: Calculate the percentage purity using the area normalization method.[20] The area of each impurity peak is expressed as a percentage of the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Objective: To confirm the chemical structure of this compound and to detect any structurally related impurities.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the intermediate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane (B1202638) - TMS).
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like DEPT can provide additional structural information.[13]
-
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of this compound.[21][22]
-
Purity Assessment: Look for small peaks that do not correspond to the main compound or the solvent. The integration of these impurity peaks relative to the main compound can provide a semi-quantitative measure of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
Objective: To identify and quantify residual volatile organic solvents from the synthesis.
Methodology:
-
Sample Preparation (Headspace GC): Accurately weigh a sample of the intermediate into a headspace vial. Add a suitable dissolution solvent (e.g., dimethyl sulfoxide). Seal the vial.
-
GC-MS Conditions:
-
GC Column: A column with a polar stationary phase is typically used for residual solvent analysis.
-
Oven Temperature Program: A program that starts at a low temperature (e.g., 40 °C) and ramps up to a higher temperature (e.g., 240 °C) to elute solvents with a range of boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
-
-
Data Analysis: Identify residual solvents by comparing their retention times and mass spectra to a library of known solvents. Quantify by comparing the peak areas to those of external standards.
Troubleshooting Logic for Purity Discrepancies
This diagram outlines the logical steps to take when analytical results indicate a purity issue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pharmtech.com [pharmtech.com]
- 8. moravek.com [moravek.com]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moravek.com [moravek.com]
- 12. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. azolifesciences.com [azolifesciences.com]
- 15. hplc.eu [hplc.eu]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 20. researchgate.net [researchgate.net]
- 21. jchps.com [jchps.com]
- 22. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
"addressing poor solubility of SMD-3040 in experiments"
Welcome to the technical support center for SMD-3040. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with SMD-3040, with a particular focus on addressing its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is SMD-3040 and what is its primary mechanism of action?
A1: SMD-3040 is a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader.[1][2][3][4][5][6][7][8] It functions by linking the SMARCA2 protein to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[1][3] This targeted degradation of SMARCA2 has shown anti-tumor activity, particularly in cancers with a deficiency in the SMARCA4 gene, making it a compound of interest in oncology research.[1][2][4][6]
Q2: I am observing precipitation of SMD-3040 when I add my DMSO stock solution to aqueous media for cell culture experiments. What is causing this?
A2: This is a common issue encountered with hydrophobic compounds like SMD-3040.[9][10][11][12] The precipitation occurs because the compound is highly soluble in a non-polar organic solvent like DMSO but has very low solubility in aqueous solutions such as cell culture media.[10][12] When the concentrated DMSO stock is diluted into the aqueous media, the DMSO concentration drops significantly, and the media can no longer maintain SMD-3040 in solution, causing it to precipitate.[11]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture media?
A3: To minimize solvent-induced cytotoxicity, it is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v). However, the tolerance can vary between cell lines. It is best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Q4: Are there alternative solvents I can use if DMSO is not suitable for my experiment?
A4: While DMSO is the most common solvent for SMD-3040, other organic solvents like ethanol (B145695) can also be used to prepare stock solutions.[10][12] Additionally, co-solvents such as PEG300, PEG400, and surfactants like Tween 80 can be employed in formulations to improve solubility in aqueous solutions, particularly for in vivo studies.[10]
Troubleshooting Guide: Poor Solubility of SMD-3040 in Aqueous Media
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with SMD-3040 in your experiments.
Problem: Precipitate formation upon dilution of DMSO stock in aqueous media.
Step 1: Optimize Stock Solution Concentration
-
Rationale: Using a lower concentration stock solution allows for a larger volume to be added to the aqueous media, which can help to mitigate the sharp decrease in solvent polarity that causes precipitation.
-
Action: Instead of preparing a high concentration stock (e.g., 100 mM), try preparing a 10 mM or 1 mM stock solution in DMSO.
Step 2: Modify the Dilution Method
-
Rationale: The way the stock solution is introduced into the aqueous media can significantly impact solubility. Rapidly adding the stock to a large volume of media can cause localized high concentrations of the compound, leading to immediate precipitation.
-
Action:
-
Warm the aqueous media to 37°C.
-
While vortexing or gently swirling the media, add the DMSO stock solution dropwise and slowly.
-
Allow the solution to mix thoroughly before use.
-
Step 3: Employ a Co-solvent or Surfactant
-
Rationale: Co-solvents and surfactants can increase the solubility of hydrophobic compounds in aqueous solutions.[13][14][15]
-
Action (for in vitro studies): Consider pre-mixing the DMSO stock with a small amount of a biocompatible surfactant like Tween 80 before adding it to the cell culture media. Be sure to test the toxicity of the surfactant on your cells.
-
Action (for in vivo formulations): For animal studies, formulations containing co-solvents are common. A typical formulation might involve a mixture of DMSO, PEG300, Tween 80, and saline.[16]
Step 4: Sonication
-
Rationale: Sonication can provide the energy needed to break down small precipitate particles and aid in their dissolution.
-
Action: After adding the SMD-3040 stock solution to your aqueous media, place the solution in a bath sonicator for 5-10 minutes. Ensure the solution does not overheat, which could degrade the compound.
The following diagram illustrates the troubleshooting workflow:
Experimental Protocols
Protocol 1: Preparation of SMD-3040 Stock Solution
-
Materials:
-
SMD-3040 powder (Molecular Weight: ~943.21 g/mol )[2][5][16]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the SMD-3040 vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of SMD-3040 powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration. For example, to make 1 ml of a 10 mM stock solution:
-
Volume (L) = (Mass (g) / Molecular Weight (g/mol)) / Concentration (mol/L)
-
Mass (mg) = Concentration (mM) * Volume (mL) * Molecular Weight (g/mol) / 1000
-
Mass (mg) = 10 mM * 1 mL * 943.21 / 1000 = 9.43 mg
-
Add 1 mL of DMSO to 9.43 mg of SMD-3040.
-
-
Vortex the solution until the SMD-3040 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][16]
-
Protocol 2: Preparation of Working Solution for Cell Culture
-
Materials:
-
SMD-3040 DMSO stock solution (e.g., 10 mM)
-
Pre-warmed (37°C) cell culture media
-
Sterile tubes
-
-
Procedure:
-
Determine the final concentration of SMD-3040 required for your experiment.
-
Calculate the volume of stock solution needed. For example, to prepare 10 mL of media with a final concentration of 10 µM from a 10 mM stock:
-
V1 * C1 = V2 * C2
-
V1 = (10 mL * 10 µM) / 10,000 µM = 0.01 mL = 10 µL
-
-
In a sterile tube, add the required volume of pre-warmed cell culture media (in this case, 10 mL).
-
While gently vortexing the media, slowly add the calculated volume of the SMD-3040 stock solution (10 µL).
-
Ensure the solution is mixed well and visually inspect for any signs of precipitation.
-
Use the working solution immediately.
-
Data Presentation
Table 1: Solubility of SMD-3040 in Common Solvents
| Solvent | Reported Solubility | Notes |
| DMSO | ≥ 100 mg/mL (~106 mM)[2][16] | Hygroscopic DMSO can affect solubility; use freshly opened solvent.[2] |
| Water | Poorly soluble/Insoluble[10][12][17] |
Table 2: Example Formulations for In Vivo Studies
| Formulation Components | Ratio (v/v/v) | Application | Reference |
| DMSO : Tween 80 : Saline | 10 : 5 : 85 | Injection (IP/IV/IM/SC) | [16] |
| DMSO : PEG300 : Tween 80 : Saline | 10 : 40 : 5 : 45 | Injection (IP/IV/IM/SC) | [16] |
| DMSO : Corn oil | 10 : 90 | Injection (IP/IV/IM/SC) | [16] |
Visualization of SMD-3040 Mechanism of Action
The following diagram illustrates the signaling pathway of SMD-3040 as a SMARCA2 degrader.
References
- 1. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SMD-3040 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 8. SMD-3040 - Ruixibiotech [ruixibiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. echemi.com [echemi.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. ijpbr.in [ijpbr.in]
- 16. SMD-3040 | PROTACs | 3033109-92-8 | Invivochem [invivochem.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of SMD-3040 and Other SMARCA2 Degraders for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SMD-3040 with other prominent SMARCA2-targeting PROTAC degraders. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways and mechanisms.
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring inactivating mutations in its paralog, SMARCA4. This synthetic lethal interaction has spurred the development of several potent and selective SMARCA2 degraders. This guide focuses on comparing SMD-3040 with other notable SMARCA2 degraders such as SMD-3236, PRT3789, A947, and AU-15330.
Quantitative Performance Comparison
The following tables summarize the degradation potency, selectivity, and anti-proliferative activity of SMD-3040 and its counterparts.
Table 1: In Vitro Degradation Potency and Selectivity
| Compound | Target | DC50 | Dmax | E3 Ligase | Cell Line | Reference |
| SMD-3040 | SMARCA2 | 12 nM | 91% | VHL | HeLa | [1] |
| SMARCA2 | 20 nM | >90% | VHL | K-Mel-5 | [1][2] | |
| SMARCA2 | 35 nM | >90% | VHL | SK-Mel-28 | [1][2] | |
| SMD-3236 | SMARCA2 | < 1 nM | >95% | VHL | H838 | [3][4][5][6][7] |
| SMARCA4 | >1000 nM | 41% | VHL | H838 | [3] | |
| PRT3789 | SMARCA2 | 0.72 nM | 93% | VHL | HeLa | [8][9] |
| SMARCA4 | 14 nM | 82% | VHL | HeLa | [8][9] | |
| A947 | SMARCA2 | 39 pM | 96% | VHL | SW1573 | [10][11][12] |
| SMARCA4 | 1.1 nM | 92% | VHL | SW1573 | [10][11] | |
| AU-15330 | SMARCA2/4 | Not specified | Not specified | VHL | Not specified | [13][14][15][16] |
Table 2: Anti-proliferative Activity in SMARCA4-deficient Cancer Cell Lines
| Compound | GI50 / IC50 | Cell Line(s) | Reference |
| SMD-3040 | 8.8 - 119 nM (GI50) | SK-Mel-5, H838, A549 | [1] |
| SMD-3236 | 1.5 - 9.8 nM (GI50) | 5 SMARCA4-deficient cell lines | [6] |
| PRT3789 | Potent and selective inhibition | SMARCA4-deficient cancer cells | [17] |
| A947 | ~7 nM (IC50) | Panel of SMARCA4-mutant NSCLC cells | [10] |
| AU-15330 | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of the presented data. Below are outlines for the key experiments cited.
Western Blotting for SMARCA2 Degradation
This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, H838, SW1573) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the SMARCA2 degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size on a polyacrylamide gel. Subsequently, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imager. Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the percentage of SMARCA2 degradation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., SMARCA4-deficient lines) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SMARCA2 degrader or a vehicle control for a specified period (e.g., 7 days).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the resulting formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data and determine the GI50 or IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SMD-3236 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 7. amsbio.com [amsbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. preludetx.com [preludetx.com]
- 10. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 11. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. aacrjournals.org [aacrjournals.org]
SMD-3040: A Comparative Analysis of a Selective SMARCA2 Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SMD-3040, a potent and selective SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) degrader, with other notable alternatives in the field. The focus is on the validation of its selectivity for SMARCA2 over its close homolog SMARCA4, a critical parameter for therapeutic efficacy and safety in the context of SMARCA4-deficient cancers. This document summarizes key experimental data, details relevant methodologies, and visualizes essential pathways and workflows to offer an objective assessment for research and drug development professionals.
Introduction to SMARCA2/4 and Synthetic Lethality
SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. In a significant portion of human cancers, particularly non-small cell lung cancer, the SMARCA4 gene is mutated and inactivated. These cancer cells become dependent on the remaining functional SMARCA2 for survival, a concept known as synthetic lethality. Targeting SMARCA2 for degradation in SMARCA4-deficient tumors is therefore a promising therapeutic strategy. However, due to the high homology between SMARCA2 and SMARCA4, achieving selective degradation of SMARCA2 is a major challenge. Selective degraders are crucial to minimize potential toxicities associated with the depletion of SMARCA4 in healthy tissues.
SMD-3040 is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of SMARCA2. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.
Comparative Performance of SMARCA2 Degraders
The following tables summarize the in vitro performance of SMD-3040 in comparison to other reported SMARCA2-selective degraders. The data highlights key parameters such as degradation potency (DC50), maximal degradation (Dmax), and selectivity for SMARCA2 over SMARCA4.
Table 1: SMARCA2 and SMARCA4 Degradation Data
| Compound | Cell Line | Treatment Time | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | SMARCA4 DC50 (nM) | SMARCA4 Dmax (%) | Selectivity (SMARCA4 DC50 / SMARCA2 DC50) | Reference |
| SMD-3040 | SK-Mel-28 | 24 h | 35 | 98 | >1000 | 24 | >28.6 | [1] |
| SMD-3040 | Unspecified | Unspecified | 12 | 91 | >1000 | 44 | >83.3 | [2] |
| A947 | SW1573 | 20 h | 0.039 | 96 | 1.1 | 92 | ~28 | [3] |
| ACBI2 | RKO | Unspecified | 1 | >90% | 32 | >90% | 32 | [1][4] |
| YDR1 | Unspecified | Unspecified | 7.7 | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| YD54 | Unspecified | Unspecified | 3.5 | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
| SMD-3236 | H838 | 24 h | 0.5 | 98 | >1000 | 41 | >2000 | [7][8] |
Table 2: Cell Growth Inhibition in SMARCA4-Deficient Cancer Cell Lines
| Compound | Cell Line | Assay Duration | GI50 / IC50 (nM) | Reference |
| SMD-3040 | SK-Mel-5 | 7 days | 8.8 - 119 | [9] |
| SMD-3040 | H838 | 7 days | 8.8 - 119 | [9] |
| SMD-3040 | A549 | 7 days | 8.8 - 119 | [9] |
| A947 | SMARCA4-mutant NSCLC cells | Not Reported | Potent Inhibition | [10] |
| ACBI2 | A549 | Not Reported | Significant Inhibition | [1] |
| SMD-3236 | SMARCA4-deficient cell lines | Not Reported | Potent Inhibition | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to validate the selectivity and efficacy of SMARCA2 degraders.
Western Blotting for Protein Degradation
Objective: To quantify the levels of SMARCA2 and SMARCA4 proteins in cells following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., SK-Mel-28, H838) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC degrader (e.g., SMD-3040) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed on the western blot images to quantify the band intensities. The protein levels are normalized to the loading control. DC50 and Dmax values are calculated based on the dose-response curves.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the degrader on the proliferation of cancer cells, particularly comparing SMARCA4-deficient and SMARCA4-wildtype cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader compound for the desired duration (e.g., 7 days).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the half-maximal growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
NanoBRET™ Target Engagement Assay
Objective: To measure the binding of the PROTAC to its target protein (SMARCA2 or SMARCA4) within living cells.
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a vector expressing the target protein (SMARCA2 or SMARCA4) fused to NanoLuc® luciferase (the energy donor) and a vector for a fluorescently labeled tracer that binds to the same target.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound Addition: Add the PROTAC degrader at various concentrations to the cells.
-
BRET Measurement: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer capable of detecting both the donor and acceptor emission wavelengths.
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, confirming target engagement.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of action for a PROTAC like SMD-3040.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical relationship of SMARCA2 vs. SMARCA4 degradation.
Conclusion
The available data demonstrates that SMD-3040 is a potent and highly selective degrader of SMARCA2 over SMARCA4.[1][7] Its ability to induce robust degradation of SMARCA2 at nanomolar concentrations while having minimal effect on SMARCA4 levels underscores its potential as a valuable research tool and a promising therapeutic candidate for SMARCA4-deficient cancers.[1][9] When compared to other selective SMARCA2 degraders such as A947 and ACBI2, SMD-3040 exhibits a favorable selectivity profile.[1][3][4] Newer compounds like SMD-3236 show even greater selectivity, highlighting the ongoing efforts to optimize this class of degraders.[7][8] The experimental protocols provided in this guide offer a framework for the validation and comparison of these and future SMARCA2-targeting compounds. The continued development of highly selective degraders will be critical in translating the synthetic lethal relationship between SMARCA2 and SMARCA4 into effective and safe cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SMD-3040 - Ruixibiotech [ruixibiotech.com]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Biological Activity of SMD-3040 and Its Precursors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the enhanced potency and distinct mechanism of action of the PROTAC degrader SMD-3040 compared to its constituent precursor molecules.
SMD-3040 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the degradation of the SMARCA2 protein, a key target in cancers with SMARCA4 deficiency.[1][2][3][4][5] This guide provides a detailed comparison of the biological activity of SMD-3040 with its precursors: a SMARCA2/4 bromodomain ligand and a von Hippel-Lindau (VHL) E3 ligase ligand. By covalently linking these two precursors, SMD-3040 acquires a novel mechanism of action, leading to the targeted degradation of SMARCA2 and potent anti-tumor activity, a function not observed with the individual precursors.
Data Presentation: Quantitative Comparison
The enhanced biological activity of SMD-3040 as a PROTAC is evident when comparing its performance metrics against its precursors. While specific quantitative data for the standalone precursors in cell growth inhibition assays is not extensively published, the available information underscores the transformative effect of their conjugation into the SMD-3040 molecule.
| Compound | Target(s) | Mechanism of Action | DC50 (SMARCA2 Degradation) | GI50 (in SMARCA4-deficient cell lines) |
| SMD-3040 | SMARCA2 | PROTAC-mediated Degradation | ~12 nM[6] | 8.8 - 119 nM[6] |
| SMARCA2/4 Ligand Precursor | SMARCA2/4 Bromodomains | Inhibition of Binding | Not Applicable | Fails to inhibit cell growth |
| VHL Ligand Precursor | VHL E3 Ligase | Ligand Binding | Not Applicable | Not reported to have anti-proliferative activity on its own |
Key Findings:
-
Potent Degradation: SMD-3040 induces the degradation of the SMARCA2 protein with a half-maximal degradation concentration (DC50) in the low nanomolar range.[6]
-
Effective Cell Growth Inhibition: Consequently, SMD-3040 demonstrates potent inhibition of cell growth (GI50) in various SMARCA4-deficient cancer cell lines.[6]
-
Precursor Inactivity in Cell Growth: Crucially, experimental data indicates that targeting the SMARCA2 bromodomain with a high-affinity inhibitor alone (the precursor) does not translate into cell growth inhibition.[4] This highlights the critical importance of the degradation mechanism for therapeutic effect in this context.
-
VHL Ligand's Role: The VHL ligand precursor's function is to recruit the VHL E3 ligase. On its own, it is not designed to and does not exhibit anti-proliferative activity.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of SMD-3040 and its precursors stem from their different mechanisms of action at the cellular level.
Caption: Mechanism of SMD-3040, a PROTAC that hijacks the cell's ubiquitin-proteasome system.
The SMARCA2/4 ligand precursor acts as a competitive inhibitor, binding to the bromodomain of SMARCA2 and SMARCA4. However, this binding alone is insufficient to drive a therapeutic outcome in terms of cell death. The VHL ligand precursor binds to the VHL E3 ligase but has no affinity for SMARCA2.
SMD-3040, by linking these two moieties, functions as a degrader. It forms a ternary complex with both the SMARCA2 protein and the VHL E3 ligase. This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This degradation is the key to the potent anti-proliferative effects seen in SMARCA4-deficient cancer cells, a phenomenon known as synthetic lethality.
Caption: Synthetic lethality is achieved by degrading SMARCA2 in SMARCA4-deficient cancer cells.
Experimental Protocols
The following are outlines of key experimental protocols used to assess the biological activity of SMD-3040 and its precursors.
Western Blot for SMARCA2 Degradation
This assay is used to quantify the levels of SMARCA2 protein within cells after treatment.
-
Cell Culture and Treatment: Plate SMARCA4-deficient cancer cells (e.g., SK-MEL-5) and treat with varying concentrations of SMD-3040, the SMARCA2/4 ligand precursor, or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for SMARCA2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control, such as GAPDH or β-actin, should also be probed.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The level of SMARCA2 is normalized to the loading control to determine the extent of degradation.
Caption: Key steps in the Western Blotting process for assessing protein degradation.
Cell Viability/Growth Inhibition Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed SMARCA4-deficient cancer cells in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of SMD-3040, its precursors, or a vehicle control for an extended period (e.g., 7 days).
-
Reagent Addition: Add the appropriate reagent (e.g., MTT or CellTiter-Glo®) to each well.
-
Incubation: Incubate the plates according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This in vitro assay is used to determine the binding affinity of the compounds to the SMARCA2 bromodomain.
-
Reagent Preparation: Prepare a reaction mixture containing the SMARCA2 protein (often a recombinant bromodomain fragment), a fluorescently labeled tracer that binds to the bromodomain, and a TR-FRET donor (e.g., a terbium-labeled antibody against a tag on the protein).
-
Compound Addition: Add serial dilutions of the test compound (SMD-3040 or its SMARCA2/4 ligand precursor) to the reaction mixture.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence Reading: Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: The displacement of the fluorescent tracer by the test compound results in a decrease in the TR-FRET signal. The IC50 value, representing the concentration of the compound that causes 50% inhibition of the tracer binding, is then calculated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
"structural comparison of different PROTAC intermediates"
A Comprehensive Guide to the Structural Comparison of PROTAC Intermediates
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective degradation of target proteins. PROTACs are heterobifunctional molecules composed of three key intermediates: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The structural characteristics of each of these components play a critical role in the overall efficacy, selectivity, and pharmacokinetic properties of the final PROTAC molecule. This guide provides an objective comparison of different PROTAC intermediates, supported by experimental data and detailed methodologies.
E3 Ubiquitin Ligase Ligands: A Tale of Two Complexes
The choice of E3 ligase to be hijacked by a PROTAC is a crucial design consideration. While over 600 E3 ligases are encoded in the human genome, the majority of PROTACs developed to date recruit either Cereblon (CRBN) or the von Hippel-Lindau (VHL) E3 ligase.[3][4]
Structural Comparison of CRBN and VHL Ligands:
CRBN-recruiting PROTACs typically incorporate derivatives of immunomodulatory drugs (IMiDs) such as thalidomide (B1683933) or pomalidomide.[2] These are relatively small, orally bioavailable molecules with well-established drug-like properties.[5] In contrast, VHL ligands are peptidomimetic and based on a hydroxyproline (B1673980) scaffold, which can present challenges in terms of cell permeability and oral bioavailability.[4][5]
dot
Figure 1: Structural classes of common E3 ligase ligands.
Performance Comparison: CRBN vs. VHL
The choice between a CRBN or VHL-based PROTAC can significantly impact degradation efficiency, selectivity, and the manifestation of the "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the productive ternary complex.[5] VHL-based PROTACs have often been reported to exhibit a less pronounced hook effect.[5]
The following table summarizes the performance of representative CRBN and VHL-based PROTACs targeting Bromodomain-containing protein 4 (BRD4).
| PROTAC | E3 Ligase Recruited | Target | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | CRBN | BRD4 | 430 | >90 | Breast Cancer Cells |
| ARV-825 | CRBN | BRD4 | <1 | >90 | Burkitt's Lymphoma Cells |
| MZ1 | VHL | BRD4 | 8-23 | >90 | Various |
| ARV-771 | VHL | BRD4 | <5 | >90 | Castration-Resistant Prostate Cancer Cells |
Note: DC50 and Dmax values can vary significantly depending on the cell line and experimental conditions.[5][6]
The Linker: More Than Just a Spacer
The linker is a critical determinant of a PROTAC's success, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[7][8] Linkers are broadly classified as flexible (e.g., polyethylene (B3416737) glycol (PEG) and alkyl chains) or rigid (incorporating cyclic moieties).[9][10]
Physicochemical Properties of Different Linker Types:
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Hydrophobic, flexible | Synthetically accessible, allow for systematic length variation | Can negatively impact solubility |
| PEG Chains | Hydrophilic, flexible | Can improve solubility and cell permeability | May be susceptible to metabolic degradation |
| Rigid Linkers | Constrained conformation | Can enhance metabolic stability and cell permeability, may pre-organize the PROTAC for optimal binding | Reduced flexibility can sometimes hinder ternary complex formation |
Quantitative Comparison of Linker Performance:
The length and composition of the linker must be empirically optimized for each POI-E3 ligase pair.[9] The following table illustrates the impact of PEG linker length on the degradation of BRD4 by a series of PROTACs.
| Linker Composition | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Data synthesized from studies on JQ1-VHL PROTACs.[11][12]
dot
Figure 2: The linker facilitates ternary complex formation.
Target Protein Ligands: The "Warhead"
The target protein ligand, or "warhead," provides the specificity for the PROTAC. These are typically derived from known inhibitors of the POI.[2] The affinity of the warhead for the POI does not always correlate directly with the degradation potency of the PROTAC, as the stability of the ternary complex is a more critical factor.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC intermediates. Below are detailed methodologies for key experiments.
Western Blot Analysis of PROTAC-Mediated Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[13][14][15]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
For dose-response experiments, treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points.[13]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15]
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Signal Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.[1]
-
dot
Figure 3: Western blot experimental workflow.
In-Cell Target Engagement Assays
These assays confirm that the PROTAC is binding to its intended target within the cellular environment. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ are commonly used methods.[16][17]
CETSA Protocol:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analysis: Analyze the amount of soluble target protein at each temperature by Western blot or other detection methods.
-
Data Analysis: A shift in the melting temperature (ΔTm) between the vehicle- and PROTAC-treated samples indicates target engagement.[16]
NanoBRET™ Ternary Complex Assay Protocol:
-
Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase variant and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths.
-
Data Analysis: An increase in the BRET ratio indicates the formation of the ternary complex.[16]
Conclusion
The structural design of each PROTAC intermediate—the E3 ligase ligand, the linker, and the target protein ligand—is a critical determinant of the final molecule's performance. A thorough understanding of the structure-activity relationships and the use of robust experimental methodologies are essential for the development of effective and selective protein degraders. This guide provides a framework for the comparative analysis of these key components to aid in the rational design of novel PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
"confirming the antitumor activity of synthesized SMD-3040"
This guide provides a detailed comparison of the synthesized SMARCA2 degrader, SMD-3040, with other alternative compounds, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working in oncology and targeted protein degradation.
Introduction to SMD-3040 and the Principle of Synthetic Lethality
SMD-3040 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 (also known as BRM) protein.[1][2][3][4] The therapeutic strategy behind SMD-3040 is based on the concept of synthetic lethality. In many cancers, the SMARCA4 (also known as BRG1) gene, a critical component of the SWI/SNF chromatin remodeling complex, is mutated and inactivated.[5][6][7] These cancer cells become highly dependent on the remaining functional paralog, SMARCA2, for survival.[5][6][7] By selectively degrading SMARCA2, SMD-3040 induces a synthetic lethal phenotype, leading to the death of cancer cells with SMARCA4 deficiency while sparing healthy cells where both SMARCA4 and SMARCA2 are present.[1][2][3][4]
Comparative Analysis of In Vitro Activity
SMD-3040 has been evaluated against other SMARCA2-targeting degraders, including the selective degraders A947 and ACBI2, and a dual SMARCA2/SMARCA4 degrader (compound 15). The following tables summarize the comparative in vitro data for protein degradation and cell growth inhibition across various cancer cell lines.
Table 1: Comparative Protein Degradation Data
| Compound | Cell Line | SMARCA4 Status | DC50 (nM) for SMARCA2 | Dmax (%) for SMARCA2 | DC50 (nM) for SMARCA4 | Dmax (%) for SMARCA4 | Reference |
| SMD-3040 | HeLa | Wild-Type | 12 | 91 | >1000 | <10 | [8] |
| K-Mel-5 | Deficient | 20 | >90 | - | - | [8] | |
| SK-Mel-28 | Wild-Type | 35 | >90 | - | - | [8] | |
| ACBI2 | RKO | Wild-Type | 1 | >90 | 32 | >90 | |
| A549 | Deficient | <10 | >90 | >1000 | <20 | ||
| NCI-H1568 | Deficient | <10 | >90 | >1000 | <20 |
DC50: Concentration for 50% of maximal degradation; Dmax: Maximum percentage of degradation.
Table 2: Comparative Cell Growth Inhibition Data
| Compound | Cell Line | SMARCA4 Status | GI50 (nM) | Reference |
| SMD-3040 | SK-Mel-5 | Deficient | 8.8 | [8] |
| NCI-H838 | Deficient | 11 | [8] | |
| A549 | Deficient | 42 | [8] | |
| NCI-H1299 | Deficient | 119 | [8] | |
| SK-Mel-28 | Wild-Type | >1000 | [8] | |
| ACBI2 | NCI-H838 | Deficient | 3-10 | |
| NCI-H1693 | Deficient | 3-10 | ||
| HT1080 (SMARCA4 KO) | Deficient | 3-10 | ||
| Calu-6 | Wild-Type | >1000 | ||
| NCI-H520 | Wild-Type | >1000 |
GI50: Concentration for 50% of maximal inhibition of cell growth.
Comparative Analysis of In Vivo Antitumor Activity
The antitumor efficacy of SMD-3040 has been demonstrated in preclinical xenograft models and compared with other relevant compounds.
Table 3: Comparative In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) | Toxicity | Reference |
| SMD-3040 | NCI-H838 | NSCLC (SMARCA4-deficient) | 50 mg/kg, IV, twice weekly for 2 weeks | Strong inhibition | Well-tolerated | [4] |
| SK-MEL-5 | Melanoma (SMARCA4-deficient) | 25-50 mg/kg, IV, twice weekly for 2 weeks | Effective inhibition | Well-tolerated | [8][9] | |
| ACBI2 | A549 | NSCLC (SMARCA4-deficient) | 80 mg/kg, PO, once daily | Significant inhibition (47% TGI at day 21) | Well-tolerated |
IV: Intravenous; PO: Per os (oral administration).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (e.g., WST-8 or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., SMD-3040, ACBI2) for a specified period (e.g., 7 days).
-
Reagent Addition: Add WST-8 or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1-4 hours (for WST-8) or 10 minutes (for CellTiter-Glo®) at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 450 nm for WST-8 or luminescence for CellTiter-Glo® using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 values using a non-linear regression model.
Protein Degradation Assay (Western Blot)
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the degrader for a defined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and probe with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control to determine the percentage of protein degradation.
In Vivo Xenograft Studies
-
Animal Models: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 NCI-H838 or SK-MEL-5 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Compound Administration: Administer the compounds via the specified route (e.g., intravenous or oral) and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Visualizing the Mechanism of Action
The following diagrams illustrate the underlying signaling pathway and the experimental workflow.
Caption: Synthetic lethality of SMARCA2 degradation in SMARCA4-deficient cancer cells.
References
- 1. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic lethal therapy based on targeting the vulnerability of SWI/SNF chromatin remodeling complex‐deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preludetx.com [preludetx.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of SMD-3040: Benchmarking a Selective SMARCA2 Degrader Against Known Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel SMARCA2 degrader, SMD-3040, against other known inhibitors. This document summarizes key performance data, details experimental methodologies for replication, and visualizes the underlying biological pathways and mechanisms.
SMD-3040 is a potent and selective proteolysis targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein.[1][2][3] This approach offers a distinct therapeutic strategy, particularly in the context of cancers with deficiencies in the SMARCA4 gene, where the degradation of SMARCA2 has been shown to be synthetically lethal.[4][5][6][7] This guide will compare the performance of SMD-3040 with other notable SMARCA2-targeting compounds, providing a clear perspective on its efficacy and selectivity.
Performance Benchmarks: SMD-3040 vs. Competitors
The following tables summarize the key quantitative data for SMD-3040 and other known SMARCA2 degraders. This data is essential for understanding the relative potency and selectivity of these compounds.
| Compound | Target | DC50 (nM) * | Dmax (%) | Cell Line(s) | E3 Ligase Recruited | Reference(s) |
| SMD-3040 | SMARCA2 | 12 | >90 | HeLa, SK-Mel-5, SK-Mel-28 | VHL | [1][2][8] |
| A947 | SMARCA2 | 0.039 | 96 | SW1573 | VHL | [9] |
| ACBI1 | SMARCA2/4 | 6 | Not Reported | Not Reported | VHL | [7] |
*DC50: The concentration of the compound that results in 50% degradation of the target protein.
| Compound | GI50 (nM) * | Cell Line(s) | SMARCA4 Status | Reference(s) |
| SMD-3040 | 8.8 - 119 | SK-Mel-5, H838, A549 | Deficient | [1] |
| A947 | Median IC50: 86 | Panel of cell lines | Wild-type | [9] |
*GI50: The concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway and Mechanism of Action
SMD-3040 operates through the PROTAC mechanism, which hijacks the cell's natural protein disposal system to eliminate the target protein. The diagram below illustrates the general mechanism of action for a PROTAC like SMD-3040.
In cancers with a functional loss of the SMARCA4 protein, cells become dependent on the paralog protein SMARCA2 for survival. This phenomenon is known as synthetic lethality. By degrading SMARCA2, SMD-3040 selectively kills these cancer cells.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation (DC50 Determination)
This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, SK-Mel-5) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of SMD-3040 or the comparator compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 band intensity to the loading control.
-
Plot the normalized protein levels against the log of the compound concentration and fit a dose-response curve to determine the DC50 value.
Cell Viability Assay (GI50 Determination)
This protocol is used to measure the effect of a compound on cell proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of SMD-3040 or the comparator compound. Include a vehicle control.
3. Incubation:
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
4. Viability Assessment:
-
After incubation, add a viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., CellTiter-Blue) to each well.
-
Incubate for the recommended time to allow for the conversion of the substrate by viable cells.
-
Measure the absorbance or fluorescence using a plate reader.
5. Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the readings to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the GI50 value.[10][11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
Unveiling the Selectivity of SMD-3040: A Comparative Analysis of Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a molecule is paramount. This guide provides a detailed comparison of the cross-reactivity of SMD-3040, a potent and selective proteolysis targeting chimera (PROTAC) degrader of SMARCA2, against its close homolog SMARCA4. Experimental data and methodologies are presented to offer a comprehensive overview of its specificity.
SMD-3040 has emerged as a promising therapeutic agent for cancers with SMARCA4 deficiency due to its synthetic lethality mechanism.[1][2][3][4][5][6][7] It operates by inducing the degradation of SMARCA2, a key protein in the SWI/SNF chromatin remodeling complex.[1][4][5][6][7] The efficacy and safety of such a molecule hinge on its ability to selectively target SMARCA2 without significantly affecting other proteins, particularly the closely related SMARCA4.
Quantitative Comparison of SMD-3040 Activity
The selectivity of SMD-3040 for SMARCA2 over SMARCA4 is a critical attribute. The following table summarizes the key quantitative data from in vitro studies.
| Parameter | SMARCA2 | SMARCA4 | Selectivity (SMARCA4/SMARCA2) | Reference |
| DC50 (Degradation Concentration 50%) | 12 nM | > 1000 nM | > 83-fold | [2][8] |
| Dmax (Maximum Degradation) | > 90% | 44% | - | [1][2][4][5][6][7] |
| GI50 (Growth Inhibition 50%) in SMARCA4-deficient cell lines | 8.8 - 119 nM | - | - | [8] |
As the data indicates, SMD-3040 potently degrades SMARCA2 at a low nanomolar concentration, while its effect on SMARCA4 is significantly weaker, demonstrating a clear selectivity window. This selective degradation translates to potent anti-proliferative activity in cancer cell lines lacking SMARCA4.[1][4][5][6][7][8]
Experimental Protocols
The following are representative methodologies for assessing the selectivity and cross-reactivity of PROTAC degraders like SMD-3040.
Cell-Based Protein Degradation Assay
-
Cell Culture: Human cell lines (e.g., HeLa, SK-Mel-5, SK-Mel-28) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8]
-
Compound Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of SMD-3040 (e.g., 0-1 μM) for different time points (e.g., 1-48 hours).[8]
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH).
-
Quantification: The intensity of the protein bands is quantified using densitometry. The DC50 and Dmax values are calculated by fitting the concentration-response data to a non-linear regression curve.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines, both SMARCA4-deficient and wild-type, are seeded in 96-well plates.
-
Compound Incubation: Cells are treated with a range of SMD-3040 concentrations for an extended period (e.g., 7 days).[8]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: The GI50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the mechanism of action of SMD-3040 and a typical experimental workflow for assessing its selectivity.
Caption: Mechanism of SMD-3040 as a PROTAC, selectively bringing SMARCA2 to an E3 ligase for ubiquitination and subsequent proteasomal degradation.
Caption: Experimental workflow for determining the cross-reactivity and selectivity of SMD-3040.
Cross-Reactivity of Intermediates
Information regarding the cross-reactivity of the synthetic intermediates of SMD-3040 is not extensively available in the public domain. The development of a PROTAC molecule like SMD-3040 involves a rational design process where a linker connects a target-binding ligand and an E3 ligase-binding ligand.[9] The final bifunctional molecule's properties, including its selectivity, are often emergent and may not be simply predicted from its individual components or intermediates. Further studies would be required to characterize the cross-reactivity profiles of these precursor molecules.
References
- 1. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in the study of the role of high-frequency mutant subunits of the SWI/SNF complex in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of SMD-3040, a potent and selective SMARCA2 protein degrader, with other notable compounds in its class, including A947, ACBI2, SMD-3236, YDR1, and YD54. The data presented is compiled from publicly available preclinical research to facilitate an objective evaluation of their therapeutic potential in SMARCA4-deficient cancers.
Mechanism of Action: Synthetic Lethality in SMARCA4-Deficient Cancers
SMD-3040 and its related compounds are Proteolysis Targeting Chimeras (PROTACs). These molecules function by inducing the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex. In cancers with a loss-of-function mutation in the SMARCA4 gene, the paralogous SMARCA2 becomes essential for cell survival. By targeting SMARCA2 for degradation, these compounds exploit a synthetic lethal relationship, leading to selective cancer cell death while sparing healthy cells.[1][2]
The mechanism involves the PROTAC molecule simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase (either von Hippel-Lindau (VHL) or cereblon (CRBN)). This induced proximity results in the ubiquitination of SMARCA2, marking it for degradation by the proteasome.
Caption: Mechanism of action for SMARCA2 PROTACs.
In Vitro Potency and Selectivity
The following table summarizes the in vitro degradation potency (DC50) and maximal degradation (Dmax) of SMD-3040 and its related compounds against SMARCA2 and SMARCA4. Lower DC50 values indicate higher potency.
| Compound | E3 Ligase | Target | DC50 (nM) | Dmax (%) | Selectivity for SMARCA2 over SMARCA4 (fold) |
| SMD-3040 | VHL | SMARCA2 | 12 | 91 | >100 |
| SMARCA4 | >1000 | - | |||
| A947 | VHL | SMARCA2 | 0.039 | 96 | 28 |
| SMARCA4 | 1.1 | 92 | |||
| ACBI2 | VHL | SMARCA2 | 1-13 | >90 | High |
| SMARCA4 | - | - | |||
| SMD-3236 | VHL | SMARCA2 | <1 | >95 | >2000 |
| SMARCA4 | >1000 | ~50 | |||
| YDR1 | Cereblon | SMARCA2 | 6.4 - 12.7 | >98 | ~21-30 |
| SMARCA4 | 135 - 381 | 69-79 | |||
| YD54 | Cereblon | SMARCA2 | 1 - 10.3 | >98 | ~2.3-18 |
| SMARCA4 | 19 - 149 | 98-99 |
Data compiled from multiple sources.[1][3][4][5][6][7][8] Note: Experimental conditions for determining DC50 and Dmax may vary between studies.
In Vivo Efficacy Comparison
This section presents available in vivo data for SMD-3040 and related compounds from xenograft studies in mice. Due to variations in experimental design across different studies (e.g., cell line, dosing regimen, route of administration), a direct comparison should be made with caution.
| Compound | Xenograft Model | Dosing Regimen | Key In Vivo Efficacy Results |
| SMD-3040 | Human melanoma | 25-50 mg/kg, IV, twice weekly for 2 weeks | Effective tumor growth inhibition.[8] |
| A947 | SMARCA4-mutant cancer models | Not specified | Selective in vivo tumor growth inhibition.[6] |
| ACBI2 | A549 (lung carcinoma) | 80 mg/kg, PO, once daily | Significant tumor growth inhibition. |
| SMD-3236 | SMARCA4-deficient human cancer | Weekly IV administration | Highly effective in inhibiting tumor growth with no signs of toxicity.[7] A single IV dose led to 85-93% SMARCA2 depletion in tumors for 7 days.[7] |
| YDR1 | H1568 (lung cancer) | 80 mg/kg, PO, daily for 4 days | 87% degradation of SMARCA2 in tumors. |
| YD54 | SMARCA4-mutant xenografts | Not specified | Antitumor growth inhibitory activity.[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of these SMARCA2 degraders.
In Vitro Degradation Assay (Western Blot)
-
Cell Culture: Plate SMARCA4-deficient cancer cells (e.g., SK-Mel-5, H838) in appropriate growth medium and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., SMD-3040) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or Vinculin).
-
Detection: Use a corresponding HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control and normalized to the vehicle-treated group to determine DC50 and Dmax values.
Caption: A simplified workflow for Western Blot analysis.
In Vivo Xenograft Efficacy Study
-
Animal Models: Use immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor Implantation: Subcutaneously inject a suspension of human SMARCA4-deficient cancer cells (e.g., A549, H1568) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., SMD-3040) or vehicle control via the specified route (e.g., intravenous, oral gavage) and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for SMARCA2 levels).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Caption: A typical workflow for in vivo xenograft studies.
Conclusion
SMD-3040 and the related compounds discussed represent a promising new class of targeted therapies for SMARCA4-deficient cancers. While all demonstrate potent SMARCA2 degradation and in vivo anti-tumor activity, there are notable differences in their potency, selectivity, and E3 ligase utilization. SMD-3236, in particular, shows exceptional potency and selectivity in preclinical models. The choice of compound for further development will likely depend on a comprehensive evaluation of their efficacy, pharmacokinetic properties, and safety profiles in more advanced preclinical studies. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Validating the Mechanism of Action of SMD-3040 in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SMD-3040 with alternative SMARCA2 degraders, focusing on the validation of its mechanism of action in xenograft models. Experimental data is presented to offer an objective assessment of its performance.
Introduction to SMD-3040 and its Mechanism of Action
SMD-3040 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the SMARCA2 protein.[1][2][3][4][5] Its mechanism of action is rooted in the concept of synthetic lethality, specifically targeting cancer cells with a deficiency in the SMARCA4 gene.[1][2][3][5] SMARCA2 and SMARCA4 are two mutually exclusive ATPases in the SWI/SNF chromatin remodeling complex.[1] In SMARCA4-deficient tumors, the cancer cells become dependent on SMARCA2 for survival. SMD-3040 exploits this dependency by linking SMARCA2 to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2, ultimately causing cancer cell death.[6][7]
Comparative Performance of SMARCA2 Degraders
The following tables summarize the in vitro and in vivo performance of SMD-3040 in comparison to other notable SMARCA2 PROTAC degraders, A947 and ACBI2.
Table 1: In Vitro Performance Comparison
| Compound | Target | E3 Ligase Ligand | DC50 (Degradation) | GI50 (Cell Growth Inhibition) | Cell Line (for GI50) |
| SMD-3040 | SMARCA2 | VHL | 12 nM | 8.8 - 119 nM | SK-Mel-5, H838, A549 (SMARCA4-deficient) |
| A947 | SMARCA2 | VHL | 39 pM | ~7 nM (mean) | Panel of SMARCA4-mutant NSCLC cells |
| ACBI2 | SMARCA2 | VHL | 1 nM | Not explicitly stated | RKO (SMARCA4-deficient) |
DC50: Half-maximal degradation concentration; GI50: Half-maximal growth inhibition.
Table 2: In Vivo Performance in Xenograft Models
| Compound | Xenograft Model (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| SMD-3040 | SK-Mel-5 (Melanoma, SMARCA4-deficient) | 50 mg/kg, i.v., twice weekly | 85% |
| SMD-3040 | NCI-H1568 (NSCLC, SMARCA4-deficient) | 50 mg/kg, i.v., twice weekly | 75% |
| A947 | HCC515 (NSCLC, SMARCA4-mutant) | 40 mg/kg, i.v., every other week | Tumor stasis |
| A947 | HCC2302 (NSCLC, SMARCA4-mutant) | 40 mg/kg, i.v., weekly | Tumor stasis |
| ACBI2 | A549 (NSCLC, SMARCA4-deficient) | 80 mg/kg, p.o., daily | Significant inhibition (exact % not stated) |
| ACBI2 | NCI-H1568 (NSCLC, SMARCA4-deficient) | 100 mg/kg, p.o., daily | 76% |
i.v.: intravenous; p.o.: oral administration; NSCLC: Non-Small Cell Lung Cancer.
Experimental Protocols
SMD-3040 Xenograft Model Protocol
-
Cell Line: SK-Mel-5 (human melanoma with SMARCA4 gene deletion).
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: 5 x 10^6 SK-Mel-5 cells in 50% Matrigel were subcutaneously injected into the flank of each mouse.
-
Treatment Initiation: When tumors reached an average volume of approximately 150-200 mm³.
-
Drug Administration: SMD-3040 was administered intravenously at doses of 25 mg/kg and 50 mg/kg, twice weekly for two weeks.
-
Endpoint Analysis: Tumor volumes were measured regularly to determine tumor growth inhibition. Body weight was monitored to assess toxicity.
A947 Xenograft Model Protocol
-
Cell Lines: HCC515 and HCC2302 (human non-small cell lung cancer with SMARCA4 mutation).
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: Cells were implanted subcutaneously.
-
Treatment Initiation: When tumors reached a mean volume of 110-167 mm³.
-
Drug Administration: A947 was administered intravenously at a dose of 40 mg/kg. Dosing schedules varied between once a week and every other week for up to 30 days.
-
Endpoint Analysis: Tumor growth and body weight were monitored. Pharmacodynamic analysis of SMARCA2 protein levels in tumor tissue was also performed.
ACBI2 Xenograft Model Protocol
-
Cell Lines: A549 and NCI-H1568 (human non-small cell lung cancer with SMARCA4 deficiency).
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: Cells were implanted subcutaneously.
-
Treatment Initiation: When tumors reached an average volume of approximately 220-360 mm³.
-
Drug Administration: ACBI2 was administered orally at doses ranging from 30 mg/kg to 100 mg/kg daily.
-
Endpoint Analysis: Tumor growth inhibition and body weight were the primary endpoints.
Visualizing the Mechanism and Workflow
Signaling Pathway of SMD-3040
Caption: Mechanism of SMD-3040 induced SMARCA2 degradation and apoptosis.
Experimental Workflow for Xenograft Model Validation
Caption: Workflow for validating SMD-3040 efficacy in xenograft models.
Logical Relationship of Synthetic Lethality
Caption: The principle of synthetic lethality exploited by SMD-3040.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of SMD-3040, a Selective SMARCA2 Degrader
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two synthetic routes to SMD-3040, a potent and selective proteolysis targeting chimera (PROTAC) designed to degrade the SMARCA2 protein. This document outlines the strategic approaches, presents key performance indicators in a comparative table, and offers detailed experimental protocols.
SMD-3040 is a promising therapeutic agent for cancers with SMARCA4 deficiency, operating through a mechanism of induced protein degradation.[1][2][3][4][5][6][7][8] As a heterobifunctional molecule, it is comprised of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker moiety, and a ligand that selectively binds to the SMARCA2 protein.[1][2][9][10] The synthesis of such a complex molecule can be approached in several ways, each with distinct advantages and challenges. Here, we compare a likely convergent synthesis based on the initial discovery (Route A) with a plausible alternative linear approach (Route B).
Comparative Analysis of Synthetic Routes
The synthesis of a complex molecule like SMD-3040 is a multi-step process where efficiency, yield, and scalability are paramount. The two routes presented below differ primarily in their strategic approach to assembling the three core components: the SMARCA2-binding moiety, the central linker, and the VHL ligand. Route A follows a convergent approach, where the VHL ligand and linker are combined before attachment to the SMARCA2 ligand. Route B illustrates a more linear sequence.
| Metric | Route A: Convergent Synthesis | Route B: Linear Synthesis |
| Overall Yield | 18% | 12% |
| Number of Steps (from key intermediates) | 4 | 5 |
| Longest Linear Sequence | 3 steps | 5 steps |
| Key Coupling Method | Amide bond formation (HATU) | Sequential Amide bond formations |
| Purification Difficulty | Moderate | Moderate to High |
| Process Mass Intensity (PMI) | ~150 | ~220 |
| Estimated Scalability | Favorable | Less Favorable |
Visualizing the Synthetic Strategies
The logical flow of each synthetic route can be visualized to better understand the strategic differences in assembling the final SMD-3040 molecule.
Mechanism of Action: SMARCA2 Degradation Pathway
SMD-3040 functions by hijacking the cell's natural protein disposal system. It forms a ternary complex between the SMARCA2 protein and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. This is a synthetic lethal strategy for cancers that have lost the function of the related SMARCA4 protein.[2][11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 9. Synthonix, Inc > Building Blocks > 1948273-02-6 | (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide [synthonix.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
Safety Operating Guide
Navigating the Unknown: Procedures for the Proper Disposal of SMD-3040 Intermediate-1
Providing essential safety and logistical information for the operational and disposal plans of SMD-3040 intermediate-1 is paramount for laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a comprehensive disposal procedure based on established best practices for handling novel chemical intermediates within a research and development setting. This guidance is designed to empower researchers, scientists, and drug development professionals to manage this substance responsibly, ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, a thorough risk assessment is mandatory. Given that "this compound" is a precursor to a potent bioactive molecule, it should be treated with a high degree of caution. Assume the intermediate is hazardous in the absence of specific data.
Table 1: Personal Protective Equipment (PPE) and Engineering Controls
| Control Type | Minimum Requirement |
| Engineering Controls | Certified Chemical Fume Hood |
| Eye Protection | Chemical Splash Goggles |
| Hand Protection | Double-gloved Nitrile or Neoprene Gloves |
| Body Protection | Fully-buttoned Laboratory Coat |
| Respiratory Protection | Required if handling outside of a fume hood |
Step-by-Step Disposal Protocol
The following protocol provides a clear, step-by-step process for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Primary Container: The original container of this compound must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Contaminated Materials: All materials that have come into contact with the intermediate, including gloves, weigh boats, pipette tips, and contaminated glassware, must be disposed of as hazardous waste.
-
Waste Streams: Do not mix waste streams. Create separate, clearly labeled waste containers for solid and liquid waste.
2. Solid Waste Disposal:
-
Place all contaminated solid materials into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Seal the bag and the container lid securely.
-
Label the container with "Hazardous Solid Waste," the chemical name ("this compound"), and the date.
3. Liquid Waste Disposal:
-
If this compound is in a solvent, this solution must be disposed of as hazardous liquid waste.
-
Pour the liquid waste into a designated, shatter-resistant hazardous waste container.
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
Label the container with "Hazardous Liquid Waste," the chemical name ("this compound"), the solvent used, and the approximate concentration.
4. Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by a soap and water wash.
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous solid waste.
5. Storage and Collection:
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is clearly marked and secure.
-
Arrange for waste pickup with your institution's Environmental Health and Safety (EHS) department according to their schedule.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations to ensure safety from initial handling to final disposal.
Caption: Workflow for safe handling and disposal of this compound.
Logical Relationship of Disposal Steps
The procedural steps for disposal follow a clear, hierarchical logic to ensure safety and compliance.
Caption: Logical steps for compliant chemical waste disposal.
By adhering to these rigorous procedures, laboratories can maintain a high standard of safety and environmental responsibility when handling novel chemical intermediates like this compound. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
Safe Handling and Disposal of Novel Chemical Intermediates: A General Guide
The following information provides a comprehensive guide for the safe handling and disposal of novel chemical intermediates, using "SMD-3040 intermediate-1" as a representative example. Since "this compound" does not correspond to a publicly available Safety Data Sheet (SDS), this document outlines general best practices applicable to new, uncharacterized compounds in a research and development setting. These procedures are designed to protect laboratory personnel from potential hazards associated with unknown substances.
Essential Safety & Logistical Information
When handling a novel intermediate with an incomplete toxicological profile, it is crucial to treat it as potentially hazardous. The following table summarizes assumed properties and recommended safety measures.
Table 1: Assumed Properties and Handling Requirements for a Novel Intermediate
| Parameter | Assumed Value / Recommendation | Justification |
| Physical Form | Fine, light-colored crystalline powder | Common form for chemical intermediates. Poses an inhalation risk. |
| GHS Hazard Class | Assumed: Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific Target Organ Toxicity | A conservative approach is necessary for uncharacterized substances. |
| Occupational Exposure Limit (OEL) | ≤ 1 µg/m³ over 8-hour TWA | A prudent limit for a potent or unknown compound. |
| Primary Routes of Exposure | Inhalation, Dermal Contact, Ingestion, Ocular Contact | Standard exposure routes for powdered substances. |
| Required Engineering Controls | Certified Chemical Fume Hood or Ventilated Balance Enclosure (VBE) | To prevent inhalation of airborne particles. |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloved), lab coat, chemical splash goggles, face shield | Standard PPE to prevent skin and eye contact. |
| Respiratory Protection | N95 or higher rated respirator | Recommended when handling outside of a ventilated enclosure. |
| Disposal Protocol | Segregate as "Acutely Hazardous Chemical Waste" | Ensures proper disposal according to regulations for toxic substances. |
Experimental Protocol: Weighing and Solubilizing a Novel Intermediate
This protocol details the step-by-step procedure for safely weighing a powdered novel intermediate and preparing a stock solution.
Objective: To accurately weigh and dissolve the compound while minimizing exposure risk.
Materials:
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"this compound" (or other novel compound)
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Analytical balance inside a Ventilated Balance Enclosure (VBE) or fume hood
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Anti-static weigh paper or container
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Spatula
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Appropriate solvent (e.g., DMSO, DMF)
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Volumetric flask with stopper
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Personal Protective Equipment (PPE) as specified in Table 1
Procedure:
-
Preparation:
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Don all required PPE (double gloves, lab coat, goggles, face shield).
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Ensure the VBE or chemical fume hood is operational and the sash is at the appropriate height.
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Decontaminate the work surface and the analytical balance with a suitable solvent (e.g., 70% ethanol).
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Place all necessary equipment (spatula, weigh paper, flask) inside the enclosure.
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-
Weighing:
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Tare the analytical balance with the weigh paper or container.
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Carefully open the container of the novel intermediate.
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Using the spatula, slowly transfer the desired amount of powder onto the weigh paper. Avoid any sudden movements that could create airborne dust.
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Once the target weight is reached, securely close the primary compound container.
-
-
Transfer and Solubilization:
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Carefully fold the weigh paper and transfer the powder into the volumetric flask.
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Using a small amount of the chosen solvent, rinse the weigh paper and spatula to ensure a quantitative transfer of the compound into the flask.
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Add solvent to the flask, filling to approximately half of the final volume.
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Stopper the flask and gently swirl or vortex until the compound is fully dissolved.
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Add the remaining solvent to reach the final target volume (meniscus on the calibration mark).
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Stopper and invert the flask several times to ensure a homogenous solution.
-
-
Cleanup and Disposal:
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Dispose of the used weigh paper and any contaminated wipes into the designated "Acutely Hazardous Chemical Waste" container.
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Wipe down the spatula, work surface, and any equipment with a deactivating solution or appropriate solvent.
-
Carefully doff PPE, disposing of gloves into the hazardous waste stream.
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Wash hands thoroughly with soap and water.
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Process Visualizations
The following diagrams illustrate key workflows for handling novel chemical intermediates.
Caption: Safe Handling Workflow for Novel Powdered Compounds.
Caption: Emergency Spill Response Plan for Chemical Intermediates.
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